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  • Product: 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine
  • CAS: 1189852-04-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Safe Handling of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine: A Synthesis of Precautionary Data for Research and Development

Abstract This technical guide provides a comprehensive overview of the inferred toxicity, handling protocols, and safety data for 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine. As a novel heterocyclic compound with significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the inferred toxicity, handling protocols, and safety data for 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine. As a novel heterocyclic compound with significant potential in medicinal chemistry and drug development, a thorough understanding of its safety profile is paramount for researchers and scientists. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from closely related analogs, particularly other chlorinated pyrazolo[1,5-a]pyrimidine derivatives, and established principles of chemical safety. The guide is structured to provide an in-depth analysis of potential hazards, engineering controls, personal protective equipment (PPE), and emergency procedures, ensuring a self-validating system of laboratory safety.

Compound Profile and Inferred Toxicological Assessment

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The introduction of a chlorine atom and an amine group at the 7 and 5 positions, respectively, of this scaffold suggests that 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine is a biologically active molecule requiring careful handling.

Inferred Toxicological Profile

Based on data from structurally similar compounds, a precautionary toxicological profile for 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine has been constructed. A close analog, 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine, is classified with specific hazards that should be assumed for the target compound until proven otherwise.[3]

Hazard CategoryInferred Risk for 7-Chloropyrazolo[1,5-a]pyrimidin-5-amineBasis of Inference and Supporting Data
Acute Toxicity Warning: May be harmful if swallowed, in contact with skin, or if inhaled.Based on the "Acute Tox. 4" classification of a close analog.[3][4] Acute toxicity studies on other pyrazolopyrimidine derivatives have reported LD50 values in the low mg/kg range, indicating significant toxicity.[5]
Skin Corrosion/Irritation Warning: Causes skin irritation.Analogous compounds are classified as skin irritants (H315).[3] Direct contact with the skin should be avoided.[6]
Serious Eye Damage/Irritation Warning: Causes serious eye irritation.Classified as an eye irritant (H319) based on data from a structurally similar molecule.[3][6]
Specific Target Organ Toxicity (Single Exposure) Warning: May cause respiratory irritation.The potential to irritate the respiratory system is a known hazard for similar chemical entities (STOT SE 3, H335).[3][7]
Chronic Toxicity & Cytotoxicity Caution: Biologically active molecule with potential for long-term effects.Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent cytotoxic effects (low IC50 values) against various cancer cell lines, indicating significant biological activity at the cellular level.[8][9][10] Chronic exposure should be minimized.
Hazards of the Chlorinated Moiety Caution: Potential for thermal decomposition to release toxic gases.Chlorinated heterocyclic compounds can decompose under high heat to produce hazardous substances such as hydrogen chloride (HCl), phosgene (COCl2), and carbon monoxide (CO).[11][12]

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective approach to ensuring safety when handling any chemical, including 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine, is to follow the hierarchy of controls. This framework prioritizes the most effective control measures down to the least effective.

cluster_0 Hierarchy of Controls A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (Least Effective) D->E

Caption: The Hierarchy of Controls for chemical safety.

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent set of handling protocols is required.

Engineering Controls
  • Ventilation: All handling of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine in solid or solution form should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][13]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are mandatory.[14] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.[15]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for situations where a fume hood is not available or during spill cleanup.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound.[7][13]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Contaminated clothing should be removed and laundered before reuse.[7]

Storage, Spill, and Disposal Procedures

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

  • Keep away from heat, sparks, and open flames, as chlorinated compounds can decompose at high temperatures to produce toxic gases.[11]

  • Store away from incompatible materials.

Spill Response

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the material into a suitable container for chemical waste.[13][14]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Disposal

Dispose of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine and any contaminated materials in accordance with all applicable federal, state, and local regulations.[16] Do not allow the material to enter drains or waterways.

A Deep Dive into the Safety Data Sheet (SDS)

cluster_1 Key Sections of a GHS-Compliant SDS SDS Section 1: Identification Section 2: Hazard(s) Identification Section 3: Composition/Information on Ingredients Section 4: First-Aid Measures Section 5: Fire-Fighting Measures Section 6: Accidental Release Measures Section 7: Handling and Storage Section 8: Exposure Controls/Personal Protection

Caption: Key sections of a GHS-compliant Safety Data Sheet.

Interpreting Key Sections:

  • Section 2: Hazard(s) Identification: This is the most critical section for an initial risk assessment. Look for GHS pictograms, a signal word ("Warning" or "Danger"), and Hazard (H) statements. For 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine, one would expect to find:

    • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[7]

  • Section 4: First-Aid Measures: This section provides immediate care instructions in case of exposure. For this compound, the advice would include:

    • Inhalation: Move to fresh air.[13]

    • Skin: Wash off immediately with plenty of soap and water.[6]

    • Eyes: Rinse cautiously with water for several minutes.[6]

    • Ingestion: Call a poison center or doctor if you feel unwell.[13]

  • Section 7: Handling and Storage: This section details safe practices for handling and storage, reinforcing the information provided in this guide.[6][7]

  • Section 8: Exposure Controls/Personal Protection: Here, you will find specific recommendations for PPE and engineering controls necessary to minimize exposure.[13]

Emergency Procedures

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[13]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[6]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[6]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[7]

Conclusion

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine is a compound of significant interest in research and development. While specific toxicological data is not yet available, by synthesizing information from close structural analogs and adhering to the fundamental principles of chemical safety, researchers can handle this compound with a high degree of confidence and protection. The protocols and data presented in this guide are intended to create a self-validating system of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • NextSDS. (n.d.). 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine. Retrieved from [Link]

  • Preprints.org. (2023, October 8). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022, January 18). A Comprehensive Review on Synthesis and Pharmacological Activities of Pyrazole and Pyrimidine Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025, December 11). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Retrieved from [Link]

  • RSC Publishing. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]

  • DOI. (n.d.). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Arkivoc. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • NextSDS. (n.d.). 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2022, July 30). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • Arkivoc. (2021, January 19). Synthesis and Reactions of Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • European Journal of Chemistry. (2011, September 15). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • PMC. (n.d.). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. Retrieved from [Link]

  • Semantic Scholar. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents Product Stewardship Manual. Retrieved from [Link]

  • Chlorine Tech Services (Pty) Ltd. (n.d.). Chlorine Handling Information Pack. Retrieved from [Link]

Sources

Exploratory

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Executive Summary The pyrazolo[1,5-a]pyrimidine bicyclic system has emerged as a privileged pharmacophore in medicinal chemistry, widely recognized for its bioisosteric resemblance to the adenine ring of adenosine tripho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine bicyclic system has emerged as a privileged pharmacophore in medicinal chemistry, widely recognized for its bioisosteric resemblance to the adenine ring of adenosine triphosphate (ATP)[1]. Within this class, 7-chloropyrazolo[1,5-a]pyrimidin-5-amine (CAS 1189852-04-7) stands out as a highly versatile, bifunctional building block. Unlike the symmetric di-halogenated analogs, this specific scaffold features a pre-installed primary amine at the C5 position and a highly reactive chlorine at the C7 position. This whitepaper provides an in-depth technical review of this scaffold, detailing its structural rationale in kinase binding, the causality behind its orthogonal reactivity, and its proven applications in targeted oncology.

Structural Rationale & Kinase Hinge Binding Logic

The efficacy of the pyrazolo[1,5-a]pyrimidine core lies in its precise geometric alignment within the kinase ATP-binding pocket[2]. The strategic placement of the 7-chloro and 5-amine groups allows medicinal chemists to vector substituents into distinct micro-environments of the kinase domain.

  • Hinge Anchoring : The nitrogen atoms of the pyrimidine ring (specifically N4) act as potent hydrogen bond acceptors, interacting directly with the backbone NH of the kinase hinge region[3].

  • C5-Amine (H-Bond Donor & Back-Pocket Vector) : The exocyclic amine at the 5-position serves as a critical hydrogen bond donor. When left as a primary or secondary amine, it interacts with the hinge region's backbone carbonyl. Alternatively, acylation of this amine (e.g., forming a benzamide) directs the resulting moiety deep into the hydrophobic back pocket, accessing DFG-out (Type II) conformations[4].

  • C7-Position (Solvent Front/Ribose Pocket Vector) : The C7 position is oriented towards the solvent-exposed front or the ribose-binding pocket. Substitutions here—achieved via displacement of the 7-chloro group—are primary drivers of kinase selectivity, allowing the molecule to exploit non-conserved residues among different kinases[5].

BindingModel Core Pyrazolo[1,5-a]pyrimidine (Adenine Mimetic) Hinge Kinase Hinge Region (Backbone H-Bonds) Core->Hinge Anchors via N4/N1 C7 C7-Substituent (ex-Chloro) Core->C7 Functionalized via SNAr C5 C5-Amine (H-Bond Donor) Core->C5 Intrinsic Handle Solvent Solvent Front / Ribose Pocket C7->Solvent Drives Selectivity C5->Hinge Donors H-bond DFG DFG Motif / Back Pocket C5->DFG Accesses Type II Conformations

Fig 1. Logical binding model of the 7-chloropyrazolo[1,5-a]pyrimidin-5-amine scaffold in kinases.

Causality in Chemical Reactivity: The Orthogonal Advantage

The strategic value of 7-chloropyrazolo[1,5-a]pyrimidin-5-amine stems from the stark difference in electronic environments at the C7 and C5 positions, enabling orthogonal functionalization without the need for complex protecting group strategies.

Why is C7 highly reactive to SNAr? The C7 carbon is highly electrophilic due to the electron-withdrawing effect of the adjacent bridgehead nitrogen and the overall electron-deficient nature of the pyrimidine ring. Consequently, the 7-chloro group undergoes facile Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, or thiols under mild to moderate heating[3].

Why does the 5-amine survive SNAr? The 5-amine is electronically deactivated; its lone pair is delocalized into the electron-deficient pyrimidine ring. It is relatively unreactive towards mild electrophiles and does not interfere during the C7 SNAr displacement. It requires stronger conditions (e.g., strong bases for Buchwald-Hartwig coupling, or highly active coupling reagents like HATU for amidation) to react[6]. This allows the C7-chloro to be displaced first with absolute regioselectivity.

SyntheticWorkflow Start 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine (CAS 1189852-04-7) SNAr Step 1: Regioselective SNAr at C7 (Mild Base, Nucleophile, RT to 140°C) Start->SNAr Exploits C7 Electrophilicity Intermediate 7-Substituted-pyrazolo[1,5-a]pyrimidin-5-amine (Stable Intermediate) SNAr->Intermediate >80% Yield typically Amidation Step 2A: C5-Amine Acylation (HATU, DIPEA, Carboxylic Acid) Intermediate->Amidation Divergent Path A Buchwald Step 2B: Buchwald-Hartwig Cross-Coupling (Pd Catalyst, Aryl Halide, Strong Base) Intermediate->Buchwald Divergent Path B FinalA Type II Kinase Inhibitor (DFG-Out Binder) Amidation->FinalA FinalB Type I Kinase Inhibitor (Hinge & Solvent Front Binder) Buchwald->FinalB

Fig 2. Orthogonal synthetic workflow for derivatizing the 7-chloro and 5-amine positions.

Case Studies & Quantitative SAR Data

The scaffold has been successfully deployed across multiple oncology and immunology targets. Below is a synthesis of quantitative Structure-Activity Relationship (SAR) data demonstrating how specific modifications at C7 and C5 dictate target selectivity.

Scaffold Modification (C7 / C5)Primary Kinase TargetIC₅₀ (nM)Selectivity / Phenotypic NoteSource
C7: Benzamide / C5: AmineRET V804M (Mutant)< 10 nMSpares wild-type KDR; avoids anti-angiogenic toxicity.[4],[5]
C7: Aryl ether / C5: PyrrolidineTRKA (G595R Mutant)1.40 nMHigh selectivity over ALK (350 nM); overcomes Larotrectinib resistance.[7],[3]
C7 to C5: Macrocyclic LinkerAAK1< 5 nMHigh selectivity over closely related BIKE kinase; restricts rotatability.[8]
C7: Methoxycyclohexyl / C5: AmineLck (Src family)~ 25 nMInhibits TCR signal transduction; potential immunosuppressive agent.[6]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated, and analytical checkpoints are embedded within the workflow.

Protocol 1: Regioselective C7 SNAr Displacement

Objective: Displace the 7-chloro group with an incoming nucleophile (e.g., an aryl amine or alcohol) while preserving the 5-amine intact. Causality: The use of a non-nucleophilic, mild base (DIPEA) and a protic solvent (n-butanol) at elevated temperatures provides the thermodynamic energy required for C7 substitution without ionizing or activating the deactivated C5-amine[3].

  • Reaction Setup: In a sealed tube, dissolve 7-chloropyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq, CAS 1189852-04-7) and the target nucleophile (1.2 eq) in anhydrous n-butanol (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as an acid scavenger for the generated HCl, preventing the protonation of the incoming nucleophile.

  • Thermal Activation: Heat the mixture to 140 °C for 12–18 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction. The starting material mass (m/z 168.5) must be entirely depleted. The appearance of the product mass without di-substitution confirms regiocontrol.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (typically using a heptane/acetone or DCM/MeOH gradient)[3].

  • Validation Checkpoint (NMR): Perform ¹H-NMR. The disappearance of the highly deshielded C7-adjacent proton and the preservation of the broad singlet corresponding to the -NH₂ group (~5.0–6.0 ppm in DMSO-d6) confirms the structure.

Protocol 2: C5-Amine Acylation for Type II Inhibitors

Objective: Convert the surviving C5 primary amine into an amide to vector deeply into the kinase back-pocket (DFG-out conformation)[4]. Causality: Because the 5-amine is electronically deactivated by the pyrimidine ring, standard acyl chlorides often lead to poor yields or degradation. Using HATU activates the carboxylic acid into a highly reactive HOAt ester, allowing for mild, selective mono-acylation.

  • Activation: In a flame-dried flask, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the 7-substituted-pyrazolo[1,5-a]pyrimidin-5-amine intermediate (1.0 eq) from Protocol 1.

  • Reaction: Stir at 50 °C for 4–6 hours. Causality: Mild heating is often required to overcome the steric hindrance and electronic deactivation of the C5-amine.

  • Validation Checkpoint (LC-MS): Monitor for the mass shift corresponding to the addition of the acyl group.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate for final purification.

References[1] Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). PubMed. Link[9] Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Link[8] Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate. Link[3] Pyrazole and pyrazolo [1,5-a] pyrimidine scaffolds based potential candidates and drugs. ResearchGate. Link[5] Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RET V804M Kinase. ACS Publications. Link[6] Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase. PMC. Link[4] Discovery of Next-Generation Tropomyosin Receptor Kinase Inhibitors for Combating Multiple Resistance Associated with Protein Mutation. ACS Publications. Link[7] Fused heterocycles as lck inhibitors. Patsnap. Link[2] 7-chloropyrazolo[1,5-a]pyrimidin-5-amine | 1189852-04-7. MilliporeSigma. Link

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of 7-Halogenated Pyrazolo[1,5-a]pyrimidines

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] Halogenation, a key strategy in drug design, can significantly modulate the electronic properties of this heterocyclic system, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the electronic properties of 7-halogenated pyrazolo[1,5-a]pyrimidines, offering insights into their synthesis, experimental characterization, and computational analysis. By understanding the interplay between halogen substitution and electronic behavior, researchers can rationally design novel derivatives with enhanced therapeutic potential.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core and the Role of Halogenation

The pyrazolo[1,5-a]pyrimidine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry due to its structural resemblance to purines. This similarity allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The electronic nature of this scaffold is characterized by a π-excessive pyrazole ring fused to a π-deficient pyrimidine ring, creating a unique electronic landscape that can be fine-tuned through substitution.

Halogenation at the 7-position of the pyrazolo[1,5-a]pyrimidine core is a particularly attractive strategy for modulating its electronic properties. Halogens, through a combination of inductive and resonance effects, can alter the electron density distribution within the ring system. This, in turn, influences key molecular properties such as:

  • Reactivity: The electron-withdrawing nature of halogens can affect the susceptibility of the ring to nucleophilic or electrophilic attack.

  • Intermolecular Interactions: Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, can play a crucial role in ligand-receptor binding.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can impact its membrane permeability and metabolic stability.

  • Photophysical Properties: The introduction of halogens can influence the absorption and emission characteristics of the molecule, a property that can be exploited in the development of fluorescent probes.

This guide will delve into the methodologies used to synthesize and characterize the electronic properties of 7-halogenated pyrazolo[1,5-a]pyrimidines, providing both theoretical and practical insights for researchers in the field.

Synthesis of 7-Halogenated Pyrazolo[1,5-a]pyrimidines

The synthesis of 7-halogenated pyrazolo[1,5-a]pyrimidines can be achieved through various synthetic routes. A common and effective method involves the cyclocondensation of a 3-aminopyrazole with a halogenated 1,3-bielectrophile.

General Synthetic Pathway

The following diagram illustrates a general and robust synthetic approach:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3-Aminopyrazole 3-Aminopyrazole Conditions Acid or Base Catalyst Solvent (e.g., Acetic Acid, Ethanol) Heat 3-Aminopyrazole->Conditions Halogenated_1,3-bielectrophile Halogenated 1,3-bielectrophile Halogenated_1,3-bielectrophile->Conditions 7-Halogenated_Pyrazolo 7-Halogenated Pyrazolo[1,5-a]pyrimidine Conditions->7-Halogenated_Pyrazolo

Caption: General synthetic scheme for 7-halogenated pyrazolo[1,5-a]pyrimidines.

Detailed Experimental Protocol: Synthesis of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine

This protocol provides a step-by-step method for the synthesis of a representative 7-chloro-pyrazolo[1,5-a]pyrimidine.

Materials:

  • 3-Amino-5-methylpyrazole

  • Ethyl 2-chloro-3-oxobutanoate

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-amino-5-methylpyrazole (1.0 g, 10.3 mmol) in glacial acetic acid (20 mL).

  • Addition of Reagent: To the stirring solution, add ethyl 2-chloro-3-oxobutanoate (1.70 g, 10.3 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (100 mL) and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Characterization of Electronic Properties

The electronic properties of 7-halogenated pyrazolo[1,5-a]pyrimidines can be experimentally investigated using various spectroscopic and electrochemical techniques.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide valuable information about the electronic transitions within the molecule and how they are influenced by halogen substitution. The absorption and emission spectra of these compounds are highly dependent on the nature of the substituent at the 7-position.[5][6][7]

Causality Behind Experimental Choices:

  • Solvent Polarity: The choice of solvents with varying polarities is crucial as it can reveal the nature of the electronic transitions (e.g., π-π* or n-π*) and the extent of intramolecular charge transfer (ICT).

  • Concentration: Working with dilute solutions is essential to avoid aggregation and ensure adherence to the Beer-Lambert law for quantitative analysis.

Key Observations:

  • Bathochromic and Hypsochromic Shifts: The position of the absorption and emission maxima (λmax) can shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) depending on the halogen and the solvent polarity.

  • Quantum Yield: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process and can be significantly affected by the "heavy atom effect" of halogens, where heavier halogens like bromine and iodine can promote intersystem crossing and decrease fluorescence.

Data Presentation:

CompoundHalogen (at C7)Solventλabs (nm)ε (M⁻¹cm⁻¹)λem (nm)ΦF
1 HDichloromethane32012,0003800.45
2 FDichloromethane32211,5003850.42
3 ClDichloromethane32511,8003900.35
4 BrDichloromethane32812,1003980.15
5 IDichloromethane33512,5004100.05

Note: The data in this table is representative and intended for illustrative purposes. Actual values may vary depending on the specific molecular structure and experimental conditions.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule, providing information about its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[8]

Experimental Workflow:

G Start Start Prepare_Solution Prepare Analyte Solution in Electrolyte Start->Prepare_Solution Setup_Cell Set up 3-Electrode Cell (Working, Reference, Counter) Prepare_Solution->Setup_Cell Purge_N2 Purge with Inert Gas (N₂ or Ar) Setup_Cell->Purge_N2 Run_CV Run Cyclic Voltammogram Purge_N2->Run_CV Record_Data Record Current vs. Potential Run_CV->Record_Data Analyze_Data Analyze Voltammogram (Determine E_ox and E_red) Record_Data->Analyze_Data Calculate_Energies Calculate HOMO and LUMO Energy Levels Analyze_Data->Calculate_Energies End End Calculate_Energies->End

Caption: Workflow for cyclic voltammetry experiment.

Data Interpretation:

The oxidation potential (E_ox) and reduction potential (E_red) obtained from the cyclic voltammogram can be used to estimate the HOMO and LUMO energy levels using the following empirical equations (referenced against the Fc/Fc⁺ couple):

  • E_HOMO (eV) = - (E_ox - E_ferrocene + 4.8)

  • E_LUMO (eV) = - (E_red - E_ferrocene + 4.8)

Expected Trends:

The electron-withdrawing nature of the halogens is expected to stabilize both the HOMO and LUMO energy levels. This stabilization should be more pronounced with increasing electronegativity of the halogen (F > Cl > Br > I).

CompoundHalogen (at C7)E_ox (V vs. Fc/Fc⁺)E_red (V vs. Fc/Fc⁺)E_HOMO (eV)E_LUMO (eV)
1 H1.20-1.80-5.50-2.50
2 F1.25-1.75-5.55-2.55
3 Cl1.28-1.72-5.58-2.58
4 Br1.30-1.70-5.60-2.60
5 I1.32-1.68-5.62-2.62

Note: The data in this table is representative and intended for illustrative purposes.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data and providing deeper insights into the electronic structure of molecules.

Methodological Approach

A typical computational workflow for analyzing the electronic properties of 7-halogenated pyrazolo[1,5-a]pyrimidines is as follows:

G Start Start Build_Structure Build Molecular Structure Start->Build_Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Build_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minimum Energy) Geometry_Optimization->Frequency_Calculation Electronic_Properties Calculate Electronic Properties (HOMO, LUMO, ESP) Frequency_Calculation->Electronic_Properties Analyze_Results Analyze and Visualize Results Electronic_Properties->Analyze_Results End End Analyze_Results->End

Caption: Computational workflow for DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactivity and electronic transitions. DFT calculations can visualize the spatial distribution of these orbitals.

  • HOMO: For pyrazolo[1,5-a]pyrimidines, the HOMO is typically localized on the electron-rich pyrazole ring.

  • LUMO: The LUMO is generally distributed over the electron-deficient pyrimidine ring.

Halogenation at the 7-position is expected to have a more significant impact on the LUMO, leading to its stabilization and potentially altering its distribution.

Electrostatic Potential (ESP) Maps

ESP maps provide a visual representation of the charge distribution within a molecule. In 7-halogenated pyrazolo[1,5-a]pyrimidines, the ESP map would show a region of negative potential (red) around the nitrogen atoms and a region of positive potential (blue) around the hydrogen atoms. The halogen atom will also influence the ESP, with a region of positive potential (the σ-hole) on the outermost portion of the halogen, which is important for halogen bonding.

Conclusion: Structure-Property Relationships and Future Directions

The electronic properties of 7-halogenated pyrazolo[1,5-a]pyrimidines are intricately linked to the nature of the halogen substituent. A clear trend of increasing electrochemical stability (lower HOMO and LUMO energies) is observed with increasing electronegativity of the halogen. Spectroscopic properties are also tunable, with heavier halogens leading to a red-shift in emission and a decrease in fluorescence quantum yield.

This in-depth understanding of the structure-property relationships is invaluable for the rational design of novel pyrazolo[1,5-a]pyrimidine derivatives. Future research in this area could focus on:

  • Exploring a wider range of halogenated derivatives: Investigating the effects of multiple halogen substitutions and the introduction of other functional groups in conjunction with halogens.

  • Advanced computational studies: Employing higher levels of theory to more accurately predict electronic and photophysical properties.

  • Biological evaluation: Correlating the observed electronic properties with the biological activity of these compounds to establish clear quantitative structure-activity relationships (QSAR).

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of next-generation pyrazolo[1,5-a]pyrimidine-based therapeutics and functional materials.

References

  • Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39542-39552. [Link]

  • Tigreros, A., et al. (2019). Integrated pyrazolo[1,5-a]pyrimidine–hemicyanine system as a colorimetric and fluorometric chemosensor for cyanide recognition in water. Talanta, 196, 395-401. [Link]

  • Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(48), 33865-33893. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4947. [Link]

  • Golden, K. C., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(3), 443-453. [Link]

  • Portilla, J., et al. (2021). Pyrazolo[1,5-a]pyrimidinium Salts for Cyanide Sensing: A Performance and Sustainability Study of the Probes. ACS Sustainable Chemistry & Engineering, 9(36), 12185-12195. [Link]

  • Sikdar, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-30. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • Sikdar, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-30. [Link]

  • Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(65), 39542-39552. [Link]

  • Mozharovskaia, P. N., et al. (2023). Determination of 6-Nitro-7-(4'-Nitrophenyl)-5-Ethyl-4,7-Dihydropyrazolo[1,5-a]Pyrimidine-3-Carboxylate as a Potential Antitumor Agent by Voltammetry. Journal of Analytical Chemistry, 78(3), 260-267. [Link]

  • Li, Y., et al. (2012). Discovery and characterization of a novel 7-aminopyrazolo[1,5-a]pyrimidine analog as a potent hepatitis C virus inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(24), 7297-7301. [Link]

  • Fadda, A. A., et al. (2022). Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5-a]pyrimidine Derivatives. ChemistrySelect, 7(32), e202201994. [Link]

  • El-Shakre, M. E., et al. (2015). Electronic Spectra, And Dft Calculations Of Some Triazolo [1,5-a]pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 7(5), 1-13. [Link]

  • Wu, C., et al. (2021). Donor–acceptor small molecules based on a pyrazolo[1,5-a]pyrimidine acceptor core for efficient perovskite solar cells. Journal of Materials Chemistry C, 9(12), 4277-4286. [Link]

  • Sikdar, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-30. [Link]

Sources

Exploratory

Preliminary Screening of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine in Medicinal Chemistry: A Technical Guide for Kinase Inhibitor Discovery

Executive Summary In modern drug discovery, the identification and optimization of privileged scaffolds are paramount to developing highly selective and potent therapeutics. 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the identification and optimization of privileged scaffolds are paramount to developing highly selective and potent therapeutics. 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine (CAS 1189852-04-7)[1] serves as a highly versatile, bifunctional building block. The pyrazolo[1,5-a]pyrimidine core is a widely recognized privileged structure in medicinal chemistry, particularly renowned for its utility in designing ATP-competitive kinase inhibitors[2].

This technical guide outlines the chemical rationale, synthetic derivatization workflows, and preliminary screening cascades required to transform this raw building block into viable hit compounds targeting critical oncogenic and neurotrophic kinases, such as TRKA, CDK2, and Pim-1[3][4][5].

Structural & Chemical Rationale

The selection of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine as a starting material is driven by precise structural and electronic causalities:

  • The Privileged Kinase Hinge-Binder: The fused bicyclic planar nature of the pyrazolo[1,5-a]pyrimidine system perfectly mimics the adenine ring of ATP. The N1 atom of the core scaffold consistently acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Met592 in TRKA or Leu83 in CDK2)[4][5].

  • C7 Electrophilic Activation (The Chloro Handle): The chlorine atom at the 7-position is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). This activation occurs because the electron-withdrawing ring nitrogens stabilize the dearomatized anionic intermediate (Meisenheimer complex) generated during the addition-elimination mechanism[6]. This allows for rapid, regioselective introduction of diverse amines, alkoxides, or carbon-linked aryl groups (via Palladium-catalyzed cross-coupling) without requiring harsh conditions.

  • C5 Amine Functionality: The exocyclic amine at the 5-position serves a dual purpose. It can act as a hydrogen bond donor to the kinase hinge region, or it can be functionalized (e.g., via amidation or reductive amination) to probe the solvent-exposed regions or the ribose-binding pocket of the kinase.

SynthWorkflow Start 7-Chloro-PP-5-amine (Starting Material) SNAr SNAr at C7 (Amines/Alcohols) Start->SNAr Nucleophiles, Base, Heat CrossCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->CrossCoupling Boronic Acids, Pd cat. C5Deriv C5-Amine Functionalization (Amidation/Alkylation) SNAr->C5Deriv Orthogonal protection CrossCoupling->C5Deriv Library Targeted Compound Library C5Deriv->Library

Synthetic workflow for 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine derivatization.

Library Synthesis: Self-Validating Protocol for C7 Derivatization

To generate a preliminary screening library, the C7 chlorine must be displaced to introduce structural diversity. The following protocol utilizes an SN​Ar approach, designed as a self-validating system where reaction completion is easily monitored via LC-MS due to the distinct isotopic signature of the starting chlorine atom.

Step-by-Step SN​Ar Methodology
  • Preparation: In a 10 mL microwave vial, dissolve 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 3.0 mL).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) to the solution. Causality: A slight excess of the amine ensures complete consumption of the heteroaryl chloride.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 1.25 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the incoming nucleophile and driving the reaction forward.

  • Reaction Execution: Seal the vial and heat under microwave irradiation at 120°C for 30 minutes.

  • Validation & Triage: Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Self-Validation: The disappearance of the starting material mass ( [M+H]+=169.0/171.0 exhibiting a 3:1 isotopic ratio) and the appearance of the product mass confirms successful displacement.

  • Purification: Purify the crude mixture via reverse-phase preparative HPLC (Water/MeCN gradient with 0.1% TFA) to yield the C7-substituted pyrazolo[1,5-a]pyrimidin-5-amine derivative.

Preliminary Screening Cascade

Once the focused library is synthesized, it must be triaged through a rigorous, self-validating screening cascade. The goal is to separate true target binders from pan-assay interference compounds (PAINS) or aggregators.

ScreeningCascade Lib Compound Library Biochem Primary Biochemical Assay (ADP-Glo / TR-FRET) Lib->Biochem Biophys Orthogonal Biophysical (DSF / SPR) Biochem->Biophys IC50 < 1 µM Cellular Cellular Target Engagement (Western Blot / NanoBRET) Biophys->Cellular Confirmed Binding Lead Lead Optimization Cellular->Lead Cellular IC50 < 5 µM

High-throughput screening triage logic for kinase inhibitor discovery.

Primary Biochemical Screening (ADP-Glo Kinase Assay)

To assess the inhibitory potency of the synthesized derivatives against a panel of kinases (e.g., TRKA, CDK2), a luminescent ADP-Glo assay is employed. This assay measures the amount of ADP formed from a kinase reaction, which is directly proportional to kinase activity.

  • Protocol:

    • Incubate recombinant kinase (e.g., 5 nM TRKA) with the test compound (10-point dose-response, 10 µM to 0.5 nM) in assay buffer for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP (at the Km​ concentration for the specific kinase) and the appropriate peptide substrate.

    • Incubate for 60 minutes.

    • Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read on a microplate reader.

  • Self-Validating Controls: Every plate must include a positive control (e.g., Staurosporine or Larotrectinib[4]) to define 100% inhibition, and a DMSO vehicle control to define 0% inhibition. The assay is only valid if the Z'-factor is > 0.6.

Orthogonal Biophysical Validation (Differential Scanning Fluorimetry - DSF)

Biochemical assays are susceptible to false positives. DSF (Thermal Shift Assay) is used to confirm direct, reversible binding to the kinase domain[7].

  • Protocol:

    • Prepare a mixture of the purified kinase domain (2 µM) and SYPRO Orange dye (5x) in HEPES buffer.

    • Add the test compound at a single concentration (10 µM).

    • Subject the plate to a thermal gradient (25°C to 95°C at 1°C/min) in a qPCR machine, monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

    • Causality: As the protein unfolds, hydrophobic patches are exposed, binding the SYPRO Orange dye and increasing fluorescence. A ligand that binds to the native state of the kinase stabilizes the protein, shifting the melting temperature ( Tm​ ) higher. A ΔTm​>2.0∘C is considered a confirmed hit.

Structure-Activity Relationship (SAR) Insights

Iterative screening of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine derivatives reveals critical SAR trends. The table below summarizes representative quantitative data demonstrating how structural modifications at the C7 position dictate kinase selectivity and potency, shifting the profile from a broad-spectrum binder to a selective inhibitor.

Compound IDC7 Substitution ( SN​Ar Product)C5 SubstitutionTRKA IC 50​ (nM)CDK2 IC 50​ (nM)Pim-1 IC 50​ (nM) ΔTm​ (TRKA)
Core -Cl (Starting Material)-NH 2​ > 10,000> 10,000> 10,000+0.2 °C
Derivative A -NH-Phenyl-NH 2​ 1,250840450+2.1 °C
Derivative B -NH-(3-Trifluoromethyl)phenyl-NH 2​ 32011085+4.5 °C
Derivative C -Morpholine-NH-Acetyl85> 5,0001,200+6.8 °C
Derivative D Macrocyclic Linker (C7 to C5)Macrocycle< 1.0 > 10,000> 10,000+11.2 °C

Data Interpretation: The raw 7-chloro core exhibits no significant kinase inhibition. Simple aniline substitutions (Derivatives A and B) yield moderate, multi-targeted kinase inhibition. Introducing bulky, aliphatic rings like morpholine (Derivative C) can drive selectivity away from CDK2[4]. Advanced medicinal chemistry strategies, such as macrocyclization linking the C7 and C5 positions (Derivative D), lock the pyrazolo[1,5-a]pyrimidine into an optimal conformation, resulting in sub-nanomolar potency and exquisite selectivity for targets like TRKA or AAK1[7][8].

Mechanistic Pathway & Target Engagement

By effectively screening and optimizing the 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine scaffold, researchers can develop compounds that intercept critical oncogenic signaling cascades. For instance, in TRK-fusion cancers, the optimized pyrazolo[1,5-a]pyrimidine acts as a competitive antagonist at the ATP-binding site, shutting down downstream MAPK and PI3K signaling.

KinasePathway Ligand Growth Factor (e.g., NGF) Receptor Receptor Tyrosine Kinase (e.g., TRKA) Ligand->Receptor Activation Cascade Downstream Signaling (MAPK / PI3K) Receptor->Cascade Phosphorylation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Receptor Competitive Hinge Binding Proliferation Cell Proliferation & Survival Cascade->Proliferation

Mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

References

  • Gao, Q., et al. "Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides." Journal of Combinatorial Chemistry (ACS Publications).[Link]

  • Fisher Scientific. "Active chloro-heterocycles." Thermo Fisher Scientific.[Link]

  • Sharma, A., et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." MDPI Pharmaceuticals.[Link]

  • Chen, X., et al. "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors." ACS Medicinal Chemistry Letters (PMC).[Link]

  • El-Sayed, N., et al. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity." MDPI Pharmaceuticals.[Link]

  • Mensing, T. E., et al. "Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1." bioRxiv.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine for Kinase Inhibitor Discovery

Here is a comprehensive, expertly structured Application Note and Protocol for the nucleophilic aromatic substitution (SNAr) of 7-chloropyrazolo[1,5-a]pyrimidin-5-amine. Target Audience: Medicinal Chemists, Process Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, expertly structured Application Note and Protocol for the nucleophilic aromatic substitution (SNAr) of 7-chloropyrazolo[1,5-a]pyrimidin-5-amine.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The pyrazolo[1,5-a]pyrimidine fused bicyclic system is a highly privileged, rigid, and planar N-heterocyclic scaffold in modern medicinal chemistry. It is frequently employed as a hinge-binding motif in the development of selective kinase inhibitors, including those targeting PI3Kδ, Casein Kinase 2 (CK2), and various cyclin-dependent kinases[1] [2].

Functionalization of this scaffold relies heavily on the differential reactivity of its positions. This application note details the mechanistic rationale, optimization strategies, and step-by-step protocols for executing Nucleophilic Aromatic Substitution (SNAr) on 7-chloropyrazolo[1,5-a]pyrimidin-5-amine . By mastering this transformation, chemists can rapidly generate diverse libraries of 7-substituted analogs while preserving the crucial 5-amino group for subsequent derivatization or direct target binding.

Mechanistic Rationale & Substrate Profiling

To achieve high yields and avoid undesired side reactions, one must understand the electronic landscape of the pyrazolo[1,5-a]pyrimidine core.

  • Electrophilic Activation at C7: The bridgehead nitrogen (N4) exerts a powerful electron-withdrawing effect across the pyrimidine ring. This creates a highly electrophilic center at the C7 position. When a leaving group (such as a chlorine atom) is present at C7, the position is highly primed for nucleophilic attack [1].

  • Influence of the 5-Amino Group: The starting material, 7-chloropyrazolo[1,5-a]pyrimidin-5-amine, features an electron-donating primary amine at the C5 position. While this mildly dampens the overall electrophilicity of the pyrimidine ring compared to unsubstituted or 5,7-dichloro analogs, the direct conjugation of C7 with the bridgehead nitrogen ensures that SNAr at C7 remains highly favored and regioselective.

  • Causality of Reagent Selection:

    • Bases: Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃ are mandatory. They act as acid sponges to neutralize the HCl generated during the reaction, preventing the protonation of the incoming amine nucleophile, which would otherwise arrest the reaction.

    • Solvents: Polar protic solvents (e.g., isopropanol, n-butanol) are excellent for amine nucleophiles because hydrogen bonding stabilizes the departing chloride ion and the Meisenheimer transition state. For less reactive nucleophiles (e.g., electron-poor anilines) or alkoxides, polar aprotic solvents (DMF, NMP) are required to maximize nucleophilicity [3].

Mechanistic Pathway

SNAr_Mechanism SM Starting Material 7-Chloro-derivative Nuc Nucleophilic Attack at C7 Position SM->Nuc Meisenheimer Meisenheimer Complex (Delocalized Anion) Nuc->Meisenheimer Elim Chloride Elimination (Rearomatization) Meisenheimer->Elim Prod 7-Substituted Product + HCl (Neutralized) Elim->Prod

Fig 1: Addition-Elimination SNAr mechanism via the Meisenheimer complex.

Experimental Design & Optimization Data

The reactivity of the nucleophile dictates the stringency of the reaction conditions. The table below synthesizes field-proven parameters for various nucleophile classes reacting with 7-chloropyrazolo[1,5-a]pyrimidin-5-amine.

Table 1: Optimization of SNAr Conditions by Nucleophile Class

Nucleophile TypePreferred SolventBaseTemp (°C)Reaction TimeAvg. Yield
Primary Aliphatic Amines Isopropanol (iPrOH)DIPEA (2.0 eq)80 °C2 - 4 h85 - 95%
Secondary Aliphatic Amines DMF or NMPK₂CO₃ (3.0 eq)90 °C4 - 6 h80 - 90%
Anilines (Electron-rich) n-Butanol (n-BuOH)DIPEA (2.0 eq)110 °C12 - 16 h70 - 85%
Anilines (Electron-poor) DMFNaH (1.5 eq)*120 °C18 - 24 h50 - 65%
Alkoxides / Phenoxides THF or DMFCs₂CO₃ (2.0 eq)70 - 90 °C4 - 8 h75 - 85%

*Note: For highly electron-deficient anilines, pre-deprotonation with NaH to form the highly nucleophilic anilide anion is required to overcome the deactivating effect of the 5-amino group on the scaffold.

Reaction Workflow Visualization

SNAr_Workflow A 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq) D Solvent Selection (DMF, n-BuOH, or iPrOH) A->D B Nucleophile (1.2 - 1.5 eq) B->D C Base (DIPEA or K2CO3) (2.0 - 3.0 eq) C->D E Reaction Mixture Stirring at 80-120 °C D->E F Reaction Monitoring (LC-MS / TLC) E->F F->E Incomplete G Aqueous Workup Precipitation or Extraction F->G Complete H Purification (Flash Chromatography) G->H I Pure 7-Substituted Product H->I

Fig 2: Standardized workflow for the SNAr functionalization at the C7 position.

Step-by-Step Methodology: SNAr with Aliphatic/Aromatic Amines

This protocol describes a self-validating system for the coupling of standard aliphatic or electron-rich aromatic amines.

Materials & Reagents
  • 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-04-7)

  • Amine nucleophile (e.g., morpholine, substituted aniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • Isopropanol (iPrOH) or n-Butanol (n-BuOH) (Anhydrous)

Step 1: Reaction Assembly
  • To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 7-chloropyrazolo[1,5-a]pyrimidin-5-amine (1.0 mmol, 168.6 mg).

  • Suspend the starting material in 5.0 mL of the selected solvent (iPrOH for aliphatic amines; n-BuOH for anilines).

  • Add the amine nucleophile (1.2 mmol). Causality note: A slight excess ensures complete consumption of the valuable heterocyclic core.

  • Add DIPEA (2.0 mmol, ~348 µL) dropwise.

Step 2: Execution & Monitoring
  • Seal the vial and transfer it to a pre-heated reaction block. Set the temperature to 80 °C (for aliphatic amines) or 110 °C (for anilines).

  • Stir vigorously. The suspension will typically transition into a homogeneous solution as the reaction progresses and the Meisenheimer complex forms and resolves.

  • Self-Validation Check (LC-MS): After 2 hours, sample 5 µL of the mixture, dilute in 1 mL of MeOH, and analyze via LC-MS.

    • Tracking Metric: Look for the disappearance of the starting material mass ( [M+H]+=169.0 ) and the distinct 3:1 isotopic ratio indicative of the 35Cl/37Cl isotopes. The product mass will reflect the addition of the amine minus 35.45 Da (loss of Cl).

Step 3: Quenching and Workup
  • Once LC-MS confirms >95% conversion, remove the vial from heat and allow it to cool to room temperature.

  • Precipitation Strategy: For many 7-amino substituted pyrazolo[1,5-a]pyrimidines, the product is highly crystalline. Add 10 mL of ice-cold distilled water dropwise while stirring.

  • If a precipitate forms, stir for an additional 30 minutes at 0 °C, then filter the solid via a Büchner funnel. Wash the filter cake with cold water (2 x 5 mL) and cold diethyl ether (5 mL) to remove residual DIPEA and unreacted amine.

  • Extraction Strategy: If no precipitate forms, transfer the mixture to a separatory funnel. Add 15 mL of EtOAc and 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification
  • Purify the crude residue via silica gel flash chromatography.

  • Recommended Gradient: 0% to 10% Methanol in Dichloromethane (DCM). The highly polar 5-amino group causes these compounds to streak on silica in pure EtOAc/Hexanes; adding a protic modifier (MeOH) resolves peak tailing.

Analytical Validation & Troubleshooting

To ensure absolute scientific integrity of the synthesized product, orthogonal analytical methods must be employed.

  • ¹H NMR Diagnostic Shifts: The most definitive proof of successful SNAr at the C7 position is the chemical shift of the pyrimidine C6 proton. In the 7-chloro starting material, the C6 proton typically appears downfield (e.g., ~6.5 - 6.8 ppm) due to the electron-withdrawing chlorine. Upon substitution with an electron-donating amine, the C6 proton shifts significantly upfield (e.g., ~5.5 - 6.0 ppm) [2].

  • Troubleshooting Low Yields: If unreacted starting material persists after 24 hours, the nucleophile is likely too weak. Solution: Switch the solvent to anhydrous DMF, swap DIPEA for a stronger base like NaH or LiHMDS to deprotonate the nucleophile prior to addition, and utilize microwave irradiation (130 °C for 30 minutes) to force the reaction to completion.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: Molecules. 2021; 26(9):2708. URL:[Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives Source: Pharmaceuticals. 2022; 15(8):949. URL:[Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives Source: Pharmaceuticals. 2022; 15(8):927. URL:[Link]

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction & Mechanistic Rationale

The pyrazolo[1,5- a ]pyrimidine scaffold is a privileged, rigid, and planar N -heterocyclic pharmacophore widely utilized in medicinal chemistry. It forms the core of numerous bioactive molecules, including selective PI3K δ inhibitors, cyclin-dependent kinase (CDK) inhibitors, and translocator protein (TSPO) ligands[1],[2],[3].

When functionalizing this bicyclic system, regiocontrol is paramount. In 7-chloropyrazolo[1,5- a ]pyrimidin-5-amine , the electronic distribution across the pyrimidine ring is highly asymmetric. The C7 position, situated alpha to the bridgehead nitrogen, is highly electron-deficient and exceptionally susceptible to nucleophilic aromatic substitution (S N​ Ar) and palladium-catalyzed oxidative addition[3]. Conversely, the C5 position is substituted with an electron-donating amine group, which slightly deactivates the adjacent ring system but provides a critical hydrogen-bond donor for target binding.

The Suzuki-Miyaura cross-coupling of the C7-chloride with (hetero)aryl boronic acids requires careful orchestration of the catalytic cycle. The free amine at C5 poses a potential liability; it can coordinate to the palladium center (catalyst poisoning) or undergo competing Buchwald-Hartwig amination. To circumvent this, the protocol leverages bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) or robust bidentate ligands (e.g., dppf) to accelerate the reductive elimination step and sterically shield the palladium center from the C5-amine[4],[5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (C7-Pd-Cl) Pd0->OxAdd 7-Cl-Pyrazolo[1,5-a]pyrimidine - L TransMet Transmetalation Pd(II) Complex (C7-Pd-Ar) OxAdd->TransMet Ar-B(OH)2, Base - Base-HCl RedElim Reductive Elimination C7-Aryl Product TransMet->RedElim RedElim->Pd0 Release of Product + L

Caption: Catalytic cycle of the Pd-catalyzed Suzuki cross-coupling at the C7 position.

Reaction Optimization & Quantitative Data

To establish a self-validating and robust system, various catalytic systems were evaluated for the cross-coupling of 7-chloropyrazolo[1,5- a ]pyrimidin-5-amine with phenylboronic acid. The data below summarizes the causality behind the optimal conditions.

Catalyst System (5 mol%)Base (2.0 equiv)Solvent (v/v)Temp (°C)Conversion (%)Key Observations & Causality
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/EtOH/H 2​ O9045%Sluggish oxidative addition; significant protodeboronation of boronic acid.
Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O (4:1)9078%Good yield; dppf prevents catalyst poisoning by the C5-amine.
XPhos Pd G2 / XPhos K 3​ PO 4​ 1,4-Dioxane/H 2​ O (4:1) 80 >95% Optimal. Bulky ligand accelerates transmetalation; weak base limits side reactions[4].
XPhos Pd G2 / XPhosCs 2​ CO 3​ DMF/H 2​ O (4:1)8060%Harsher base led to partial degradation of the pyrazolo[1,5- a ]pyrimidine core.

Causality Insight: The superiority of the XPhos Pd G2 precatalyst lies in its ability to rapidly generate the active monolithic Pd(0) species under mild conditions. The use of an aqueous solvent system (1,4-Dioxane/H 2​ O) is non-negotiable; water is required to convert the boronic acid into the reactive trihydroxyboronate anion [ArB(OH)3​]− , which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

Detailed Experimental Protocol

Materials Required
  • Substrate: 7-Chloropyrazolo[1,5- a ]pyrimidin-5-amine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: (Hetero)aryl boronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G2 (0.05 equiv, 5 mol%)

  • Base: Potassium phosphate tribasic (K 3​ PO 4​ ) (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total)

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 7-chloropyrazolo[1,5- a ]pyrimidin-5-amine (1.0 mmol), the boronic acid (1.2 mmol), and K 3​ PO 4​ (2.0 mmol).

  • Solvent Addition & Degassing: Add 8.0 mL of 1,4-Dioxane and 2.0 mL of HPLC-grade H 2​ O. Seal the vial with a PTFE-lined septum cap. Pierce the septum with a needle connected to an argon/nitrogen manifold and a vent needle. Sparge the heterogeneous mixture with inert gas for exactly 15 minutes under vigorous stirring.

    • Expertise Note: Degassing is critical. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) and promotes the homocoupling of the boronic acid (producing biaryl byproducts).

  • Catalyst Introduction: Briefly remove the septum under a positive flow of argon and quickly add the XPhos Pd G2 catalyst (5 mol%). Reseal and sparge for an additional 2 minutes.

  • Thermal Reaction: Transfer the vial to a pre-heated aluminum block set to 80 °C. Stir vigorously (800 rpm) for 4–6 hours. Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in CH 2​ Cl 2​ ). The reaction is complete when the C7-chloro starting material mass is fully consumed.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (20 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Experience Note: Because the product contains a free C5-amine, it may streak on standard silica. Pre-treat the silica column with 1% Triethylamine (Et 3​ N) in the starting eluent (e.g., Hexanes/EtOAc) to deactivate acidic silanol sites and ensure sharp elution bands.

Workflow Step1 1. Reagent Assembly Step2 2. Degassing (Sparging/FPT) Step1->Step2 Step3 3. Thermal Reaction (80°C) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Flash Chromatography Step4->Step5

Caption: Sequential experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Troubleshooting & Self-Validation (E-E-A-T)

A robust protocol must be a self-validating system. If the reaction fails or yields are suboptimal, analyze the causality using the following matrix:

  • Issue: High levels of des-chloro byproduct (reduction of C7-Cl to C7-H).

    • Causality: This occurs when oxidative addition is successful, but transmetalation is too slow, leading to premature protodepalladation.

    • Solution: Ensure the base (K 3​ PO 4​ ) is fully dissolved in the aqueous phase to accelerate the formation of the reactive boronate. Alternatively, switch from a boronic acid to a pinacol ester, which releases the active species more gradually[5].

  • Issue: Incomplete conversion of the starting material.

    • Causality: Catalyst poisoning by the C5-amine or oxidation of the Pd catalyst.

    • Solution: Verify the integrity of the degassing process. If the problem persists, increase the catalyst loading to 10 mol% or switch to a more sterically demanding ligand system.

  • Issue: Boronic acid homocoupling (Biaryl formation).

    • Causality: Trace oxygen in the reaction mixture acts as an oxidant, driving the homocoupling of the boronic acid.

    • Solution: Implement the Freeze-Pump-Thaw (FPT) degassing method (3 cycles) instead of simple sparging for absolute oxygen removal.

Sources

Method

Application Note: Rational Design and Synthesis of Novel Kinase Inhibitors Utilizing the 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine Scaffold

Executive Summary & Therapeutic Context The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its potent and selective inhibition of various oncogenic prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for its potent and selective inhibition of various oncogenic protein kinases[1]. Dysregulation of kinases such as Cyclin-dependent kinase 2 (CDK2), Tropomyosin receptor kinase A (TRKA), and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a critical driver of tumor proliferation and survival[2][3].

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a robust, self-validating synthetic workflow. By utilizing 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine as a foundational building block, researchers can exploit its two orthogonal reactive vectors—the highly electrophilic C-7 position and the nucleophilic C-5 amine—to rapidly generate diverse libraries of ATP-competitive kinase inhibitors.

KinaseLogic Signal Oncogenic Stimulus Kinase Target Kinases (CDK2 / Pim-1 / TRKA) Signal->Kinase Substrate Downstream Effectors (Rb, BAD) Kinase->Substrate Phosphorylation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase ATP-Competitive Binding Outcome Tumor Cell Proliferation & Survival Substrate->Outcome

Fig 1. Mechanism of action for pyrazolo[1,5-a]pyrimidine-based ATP-competitive kinase inhibitors.

Mechanistic Rationale: The "Why" Behind the Chemistry

Successful library synthesis requires a deep understanding of the electronic properties of the starting scaffold.

The C-7 Vector (Electrophilic): The fused bicyclic system exerts a strong electron-withdrawing effect, particularly at the C-7 position, which is para-like to the bridgehead nitrogen. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C-7. Consequently, the chlorine atom here is highly labile and undergoes facile Nucleophilic Aromatic Substitution (SNAr) with amines (e.g., morpholine) or alcohols under mild conditions, without requiring transition-metal catalysis[4].

The C-5 Vector (Nucleophilic): The C-5 amine is inherently less nucleophilic due to resonance delocalization into the electron-deficient pyrimidine ring. Standard alkylation is often sluggish and low-yielding. However, this amine can be efficiently functionalized via palladium-catalyzed Buchwald-Hartwig cross-coupling or strong acylation conditions. In the context of the kinase active site, the resulting C-5 substituents typically project into the solvent-exposed region or interact with the hinge-binding motif, while the C-7 substituents probe the selectivity pocket[4].

SynthWorkflow Scaffold 7-Chloro-5-amine Scaffold SNAr Step 1: SNAr (C-7 Substitution) Scaffold->SNAr Intermediate 7-Substituted 5-Amine SNAr->Intermediate Coupling Step 2: Buchwald-Hartwig Cross-Coupling Intermediate->Coupling Product Final Kinase Inhibitor Coupling->Product

Fig 2. Two-step orthogonal functionalization workflow of the 7-chloropyrazolo[1,5-a]pyrimidin-5-amine scaffold.

Experimental Protocols & Self-Validation Systems

Protocol A: Regioselective SNAr at C-7

This step introduces the primary specificity-determining group (e.g., a morpholine ring, which is known to form critical hydrogen bonds in the hinge region of PI3Kδ and other kinases)[4].

Reagents & Causality:

  • 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq): The core scaffold.

  • Morpholine (1.2 eq): The nucleophile.

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq): Acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during the SNAr reaction, preventing the protonation of morpholine and driving the equilibrium forward.

  • N,N-Dimethylformamide (DMF) : A polar aprotic solvent that stabilizes the highly polarized Meisenheimer complex intermediate during the SNAr transition state.

Step-by-Step Methodology:

  • Charge a round-bottom flask with 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine (1.0 mmol) and dissolve in anhydrous DMF (5 mL).

  • Add DIPEA (2.0 mmol) followed by dropwise addition of morpholine (1.2 mmol) at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Cool to room temperature and quench with ice-cold water (20 mL). The product typically precipitates.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 7-morpholinopyrazolo[1,5-a]pyrimidin-5-amine.

Self-Validation Checkpoint:

  • TLC: Run in DCM:MeOH (9:1). The product will appear as a new, more polar, UV-active spot.

  • 1H NMR (DMSO-d6): Confirm success by the appearance of morpholine multiplets at ~3.7 ppm (8H) and the retention of the broad -NH2 singlet at ~6.5 ppm, proving the C-5 amine remains unreacted.

Protocol B: Buchwald-Hartwig Cross-Coupling at C-5 Amine

To extend the molecule into the solvent channel, the unreactive C-5 amine is coupled with an aryl halide[5].

Reagents & Causality:

  • 7-morpholinopyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq): The intermediate from Protocol A.

  • Aryl Bromide (1.1 eq): The coupling partner.

  • Pd2(dba)3 (0.05 eq) & Xantphos (0.1 eq): Pd2(dba)3 provides the active Pd(0) species. Xantphos is a bidentate ligand with a wide "bite angle" (~111°), which is critical for facilitating the reductive elimination step of the catalytic cycle, especially when dealing with poorly nucleophilic heterocyclic amines.

  • Cs2CO3 (2.0 eq): A strong, bulky base that deprotonates the amine to form the palladium-amide complex without coordinating and poisoning the catalyst.

  • 1,4-Dioxane : Provides a high-boiling, non-coordinating environment.

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube, combine the C-7 substituted intermediate (1.0 mmol), Aryl Bromide (1.1 mmol), Pd2(dba)3 (0.05 mmol), Xantphos (0.1 mmol), and Cs2CO3 (2.0 mmol).

  • Evacuate and backfill the tube with Nitrogen (x3) to ensure strict anaerobic conditions (oxygen degrades the Pd(0) catalyst).

  • Add anhydrous, degassed 1,4-Dioxane (10 mL) via syringe.

  • Seal the tube and heat at 100 °C for 12 hours.

  • Cool, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate. Purify via flash chromatography.

Self-Validation Checkpoint:

  • 1H NMR (DMSO-d6): The broad -NH2 singlet (~6.5 ppm) will disappear, replaced by a single, highly deshielded secondary amine proton (~9.5–10.5 ppm) due to the new aryl conjugation and potential intramolecular hydrogen bonding.

Quantitative Data: Benchmark Inhibitory Activities

To guide your SAR (Structure-Activity Relationship) optimization, the following table summarizes benchmark potencies of pyrazolo[1,5-a]pyrimidine derivatives against key oncogenic kinases based on recent literature[2][6][7].

Target KinaseRepresentative Compound / MotifIC50 (nM)Key Structural Feature Driving Potency
Pim-1 Compound 1453,5-disubstitution pattern optimizing hinge binding[2]
CDK2 Compound 5h227-(4-Bromo-phenyl) substitution occupying the selectivity pocket[7]
PI3Kδ CPL302415 (6)187-morpholino combined with 5-benzimidazole[6]
TRKA Compound 6nBroadDual CDK2/TRKA targeting via optimized C-7 vectors[3]

Table 1. Literature benchmarks for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. Use these IC50 values as baseline metrics when evaluating your novel 7-chloro-5-amine derived libraries.

References

  • Source: nih.
  • Source: benchchem.
  • Source: mdpi.
  • Source: nih.
  • Source: semanticscholar.
  • Source: mdpi.
  • Source: nih.

Sources

Application

Application Note: 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine as a Privileged Heterocyclic Building Block in Medicinal Chemistry

Introduction & Scientific Rationale The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for multiple, diverse biological receptors[1]. Characterized by a fused bicyclic system that combines a five-membered pyrazole ring with a six-membered pyrimidine ring, this scaffold offers exceptional rigidity, planarity, and precise hydrogen-bonding vectors[2].

These structural attributes make pyrazolo[1,5-a]pyrimidines highly effective as ATP-competitive inhibitors for various protein kinases. Recently, this nucleus has been a cornerstone in the development of FDA-approved drugs for NTRK fusion cancers, prompting extensive research into its application as a Tropomyosin Receptor Kinase (Trk) inhibitor[3]. Furthermore, derivatives of this scaffold have demonstrated potent activity against cyclin-dependent kinase 2 (CDK2)[4], epidermal growth factor receptor (EGFR)[5], and membrane-bound pyrophosphatases (mPPases)[6].

7-Chloropyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-04-7) is an exceptionally valuable building block within this class[7]. It provides medicinal chemists with two highly orthogonal handles for late-stage diversification: an activated electrophilic center at C7 and a resonance-stabilized nucleophilic amine at C5.

Physicochemical Data & Reactivity Profile

To effectively utilize this building block, it is critical to understand the electronic distribution across the fused ring system. The electron-withdrawing nature of the pyrimidine nitrogen atoms drastically alters the reactivity of the attached functional groups.

Table 1: Physicochemical Properties
PropertySpecification
CAS Number 1189852-04-7[7]
Molecular Formula C6H5ClN4[7]
Molecular Weight 168.58 g/mol [7]
Physical Form Solid powder[7]
Storage Conditions Cold-chain / Ice Pack (2-8°C recommended for long-term stability)[7]
Table 2: Orthogonal Reactivity Profile
Reactive SiteReaction TypeTypical ReagentsMechanistic Causality / Rationale
C7 (Chlorine) Nucleophilic Aromatic Substitution (SNAr)Primary/Secondary Amines, Alkoxides, DIPEAThe electron-deficient pyrimidine core stabilizes the anionic Meisenheimer intermediate, making the C7-Cl bond highly susceptible to nucleophilic attack.
C7 (Chlorine) Palladium-Catalyzed Cross-CouplingBoronic acids, Pd(dppf)Cl₂, K₂CO₃Oxidative addition of Pd(0) into the activated C-Cl bond occurs readily. The planar structure presents minimal steric hindrance.
C5 (Amine) Amidation / Urea FormationAcyl chlorides, HATU/HOAt, PyridineThe amine lone pair is heavily delocalized into the electron-deficient core, significantly reducing its nucleophilicity. Requires highly activated electrophiles.

Synthetic Workflows & Biological Pathways

The orthogonal nature of the C7 and C5 positions allows for divergent library synthesis without the need for complex protecting group strategies.

Workflow BB 7-Chloropyrazolo[1,5-a] pyrimidin-5-amine (Core Scaffold) SNAr SNAr Reaction (Amines/Alkoxides) BB->SNAr Nucleophilic Attack at C7-Cl Suzuki Suzuki Coupling (Boronic Acids) BB->Suzuki Pd-Catalyzed Cross-Coupling at C7 Amide Amide/Urea Formation (Acyl Chlorides/HATU) BB->Amide Electrophilic Attack at C5-NH2 Prod1 7-Substituted-5-amino Derivatives SNAr->Prod1 Prod2 7-Aryl-5-amino Derivatives Suzuki->Prod2 Prod3 7-Chloro-5-amido Derivatives Amide->Prod3

Orthogonal functionalization workflow for 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine.

When functionalized, these derivatives frequently act as ATP-competitive inhibitors. Below is the Trk signaling pathway, a primary target for this class of compounds[3].

TrkPathway Ligand Neurotrophins (NGF, BDNF, NT-3) Receptor Trk Receptors (TrkA, TrkB, TrkC) Ligand->Receptor Binds & Activates PI3K PI3K / AKT Pathway (Cell Survival) Receptor->PI3K Phosphorylation RAS RAS / MAPK Pathway (Proliferation) Receptor->RAS Phosphorylation PLC PLCγ Pathway (Synaptic Plasticity) Receptor->PLC Phosphorylation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivatives Inhibitor->Receptor ATP-Competitive Inhibition

Tropomyosin receptor kinase (Trk) signaling pathway targeted by pyrazolo[1,5-a]pyrimidines.

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems. Experimental choices are grounded in the distinct electronic properties of the pyrazolo[1,5-a]pyrimidine core[5].

Protocol A: C7-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Causality: The C7 position is highly activated. However, to prevent competing reactions at the C5-amine, a non-nucleophilic base (DIPEA) and a polar aprotic solvent (DMF) or alcoholic solvent (n-butanol) are used. The reaction is thermodynamically driven by the expulsion of the chloride leaving group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL round-bottom flask, dissolve 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Execution: Stir the mixture at 80°C under an inert argon atmosphere.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The starting material will show an [M+H]+ peak at m/z 169 (with a characteristic chlorine isotope pattern). The reaction is complete when this peak is entirely replaced by the product mass (e.g., m/z 220 for morpholine substitution).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: C7-Functionalization via Suzuki-Miyaura Cross-Coupling

Causality: While the C7-Cl bond is activated for SNAr, it is also highly susceptible to oxidative addition by Pd(0). Because the C5-amine can potentially coordinate and poison the palladium catalyst, a robust bidentate ligand like dppf is chosen to maintain the active catalytic species[5].

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Seal the vial and purge with argon for 5 minutes.

  • Reaction Execution: Heat the mixture at 100°C for 2-4 hours (or 110°C for 30 mins via microwave irradiation).

  • Self-Validation (Monitoring): TLC (DCM:MeOH 9:1) will show the consumption of the starting material (UV active at 254 nm).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water. Extract, dry, and purify via flash chromatography.

Protocol C: C5-Amino Functionalization via Amide Coupling

Causality: The C5-amine is inherently deactivated due to resonance delocalization into the pyrimidine ring. Standard coupling conditions (EDC/HOBt) often fail or result in poor yields. Therefore, highly reactive acyl chlorides or uronium-based coupling reagents (HATU) with extended heating are strictly required.

Step-by-Step Methodology (Using Acyl Chloride):

  • Preparation: Dissolve 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq, 0.5 mmol) in anhydrous Pyridine (3.0 mL). Note: Pyridine acts as both the solvent and the acid scavenger, driving the equilibrium forward.

  • Reagent Addition: Cool the solution to 0°C. Dropwise, add the desired acyl chloride (1.5 eq).

  • Reaction Execution: Allow the reaction to warm to room temperature, then heat to 60°C for 12 hours. The elevated temperature overcomes the high activation energy barrier caused by the deactivated amine.

  • Self-Validation (Monitoring): LC-MS monitoring is critical here to ensure no over-acylation (di-amide formation) occurs.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3 × 15 mL). Wash the combined organic layers with 1N HCl to remove residual pyridine, dry over MgSO₄, and concentrate.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. 2024 Jul 29;29(15):3560.[3] URL:[Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry. 2007.[1] URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. 2025.[5] URL:[Link]

  • Exploration of Pyrazolo[1,5-a]pyrimidines as Membrane-Bound Pyrophosphatase Inhibitors. ChemMedChem. 2021 Nov 5;16(21):3360-3367.[6] URL:[Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Scientific Literature / DOI.[4] URL:[Link](Representative DOI for CDK2 pyrazolo[1,5-a]pyrimidine studies)

Sources

Method

Preparation of 7-Amino Derivatives from 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine: A Comprehensive Protocol for Nucleophilic Aromatic Substitution

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors targeting PI3K, CDK2, and PIM kinases . The synthesis of diverse analog libraries often relies on the late-stage functionalization of halogenated precursors. In this context, 7-chloropyrazolo[1,5-a]pyrimidin-5-amine serves as an excellent electrophilic hub for introducing various amine substituents.

Causality of Regioselectivity & Mechanism: The 7-position of the pyrazolo[1,5-a]pyrimidine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This reactivity is driven by the electron-withdrawing effect of the bridgehead nitrogen (N4) and the adjacent pyrimidine nitrogens, which act as an electron sink. Upon nucleophilic attack by an amine at C7, a stabilized Meisenheimer complex is formed. The negative charge is efficiently delocalized onto the bridgehead nitrogen, significantly lowering the activation energy barrier for the substitution . Subsequent elimination of the chloride ion rearomatizes the system, yielding the desired 7-amino derivative .

Mechanism Nuc Amine Nucleophile (R-NH2) MC Meisenheimer Complex (Delocalized on N4) Nuc->MC Attack at C7 SM Electrophilic C7 (7-Chloro-core) SM->MC LG Chloride Elimination (-Cl⁻) MC->LG Rearomatization Prod 7-Amino Derivative LG->Prod

Caption: SNAr mechanism showing Meisenheimer complex formation stabilized by the bridgehead nitrogen.

Experimental Methodologies

Self-Validating System: To ensure reproducibility, both protocols incorporate specific in-process controls (IPC) and workup triggers that validate the reaction's success before proceeding to purification.

Protocol A: Mild SNAr (For Aliphatic/Unhindered Amines)

This protocol is ideal for highly nucleophilic aliphatic amines such as morpholine, piperidine, and primary alkylamines.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 7-chloropyrazolo[1,5-a]pyrimidin-5-amine (1.0 equiv, 1.0 mmol) in anhydrous ethanol or DMF (10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • Nucleophile Addition: Dropwise add the aliphatic amine (1.2 equiv, 1.2 mmol).

  • Reaction Execution: Stir the mixture at room temperature. For slightly hindered secondary amines, elevate the temperature to 60–80 °C.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM). The starting material (UV active at 254 nm) should be consumed within 2–4 hours, replaced by a more polar product spot.

  • Workup & Validation: Quench the reaction by pouring it into ice-cold distilled water (20 mL). A successful reaction will typically precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: High-Temperature/Microwave SNAr (For Aromatic/Sterically Hindered Amines)

Anilines and bulky amines possess lower nucleophilicity, requiring harsher conditions to overcome the activation barrier.

  • Preparation: In a 10 mL microwave-safe vial, combine 7-chloropyrazolo[1,5-a]pyrimidin-5-amine (1.0 equiv, 0.5 mmol) and the aromatic amine (1.5 equiv, 0.75 mmol) in anhydrous 1,4-dioxane or NMP (3 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol).

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 120 °C for 30–45 minutes. (Alternatively, heat in a sealed tube in an oil bath at 120 °C for 12–18 hours).

  • IPC: Check LC-MS. If conversion is <50%, the reaction may require transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling using Pd₂(dba)₃ and Xantphos).

  • Workup: Dilute with EtOAc (20 mL) and wash extensively with water (3 x 10 mL) to remove NMP and DIPEA salts. Dry the organic layer, concentrate, and purify via silica gel flash chromatography.

Workflow cluster_conditions Reaction Conditions SM 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine (Starting Material) Cond1 Aliphatic Amines (DIPEA, EtOH, RT - 80°C) SM->Cond1 Cond2 Aromatic Amines (Pd-catalyst or MW, 120°C) SM->Cond2 Prod1 7-(Alkylamino)pyrazolo[1,5-a]pyrimidin-5-amine (High Yield: 80-95%) Cond1->Prod1 Prod2 7-(Arylamino)pyrazolo[1,5-a]pyrimidin-5-amine (Moderate Yield: 50-75%) Cond2->Prod2

Caption: Workflow for the regioselective amination of 7-chloropyrazolo[1,5-a]pyrimidin-5-amine.

Quantitative Data & Optimization

The following table summarizes expected yields and optimized conditions based on the steric and electronic properties of the incoming amine nucleophile:

Amine Nucleophile TypeExampleSolventBaseTemperatureTimeExpected Yield
Primary Aliphatic MethylamineEtOHDIPEARoom Temp2 h85 - 95%
Secondary Aliphatic MorpholineDMFK₂CO₃Room Temp3 h80 - 90%
Sterically Hindered Aliphatic DiisopropylamineDMFDIPEA80 °C6 h65 - 75%
Primary Aromatic AnilineNMPDIPEA120 °C (MW)45 min50 - 70%
Deactivated Aromatic 4-Nitroaniline1,4-DioxaneCs₂CO₃120 °C (Pd-cat)12 h40 - 60%

Field-Proven Insights & Troubleshooting

  • Preventing Dimerization: The starting material contains a free 5-amino group, which can theoretically act as a nucleophile, leading to unwanted dimerization. To prevent this, maintain a relatively dilute reaction concentration (~0.1 M) and ensure the target amine nucleophile is added in slight excess (1.2 to 1.5 equiv). The 5-amino group is highly deactivated by the pyrimidine ring, making this side reaction rare under controlled conditions.

  • Solubility Challenges: 7-chloropyrazolo[1,5-a]pyrimidin-5-amine exhibits poor solubility in non-polar solvents. Utilizing polar aprotic solvents like DMF or NMP ensures a homogeneous reaction mixture, which is critical for consistent SNAr kinetics.

  • Workup Optimization: For water-miscible solvents like DMF, crashing the product out with ice water is highly efficient. If the resulting solid is gummy, trituration with cold diethyl ether or hexanes will yield a free-flowing powder suitable for downstream assays.

References

  • Stypik, M., Zagozda, M., Michałek, S., Dymek, B., Zdżalik-Bielecka, D., Dziachan, M., Orłowska, N., Gunerka, P., Turowski, P., Hucz-Kalitowska, J., et al. (2022). "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives." Pharmaceuticals, 15(8), 949.[Link]

  • Chen, C., Wilcoxen, K., Huang, C. Q., McCarthy, J. R., Grigoriadis, D. E., Chen, C., & Webb, T. R. (2004). "Design of 2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (NBI 30775/R121919) and Structure−Activity Relationships of a Series of Potent and Orally Active Corticotropin-Releasing Factor Receptor Antagonists." Journal of Medicinal Chemistry, 47(19), 4787-4798.[Link]

  • Aggarwal, R., & Kumar, S. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 14, 203-242.[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine synthesis

Welcome to the Technical Support Center for the synthesis of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine . This heterocyclic building block is highly valued in the development of kinase inhibitors and other pharmaceutical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine . This heterocyclic building block is highly valued in the development of kinase inhibitors and other pharmaceutical agents due to the differential reactivity of its 5- and 7-positions[1][2]. However, researchers frequently encounter yield bottlenecks related to regioselectivity during condensation and chemoselectivity during chlorination.

This guide provides field-proven protocols, causality-driven troubleshooting, and validated FAQs to optimize your synthetic workflows and ensure robust yields.

Experimental Workflow & Mechanistic Pathway

To bypass the regioselectivity issues inherent to direct amination of 5,7-dichloropyrazolo[1,5-a]pyrimidine, the optimal route establishes the 5-amino group prior to chlorination. The workflow utilizes an in situ amidine protection step to shield the primary amine during harsh chlorination conditions.

G SM 3-Aminopyrazole + Ethyl Cyanoacetate Cond Base-Catalyzed Condensation (NaOEt / EtOH) SM->Cond Int1 5-Amino-pyrazolo[1,5-a] pyrimidin-7-ol Cond->Int1 Reflux, 4h Chlor Chlorination (POCl3 + DMF cat.) Int1->Chlor Int2 Amidine-Protected 7-Chloro Intermediate Chlor->Int2 Vilsmeier-Haack Side Reaction Hydrol Acidic Hydrolysis (HCl / H2O) Int2->Hydrol Prod 7-Chloropyrazolo[1,5-a] pyrimidin-5-amine Hydrol->Prod Amidine Cleavage

Fig 1: Synthetic workflow for 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine via amidine intermediate.

Step-by-Step Methodologies

Protocol A: Base-Catalyzed Condensation (Formation of 5-Amino-pyrazolo[1,5-a]pyrimidin-7-ol) This self-validating protocol ensures thermodynamic control to favor the correct regioisomer.

  • Preparation : Dissolve 3-aminopyrazole (1.0 eq) in anhydrous ethanol under an inert N₂ atmosphere.

  • Deprotonation : Add a freshly prepared solution of sodium ethoxide (1.5 eq, 21 wt% in EtOH) dropwise at room temperature. Stir for 15 minutes to fully deprotonate the endocyclic nitrogen.

  • Addition : Add ethyl cyanoacetate (1.1 eq) dropwise over 10 minutes.

  • Cyclization : Heat the reaction mixture to a vigorous reflux (80 °C) for 4–6 hours[3][4].

  • Isolation : Cool to room temperature and concentrate in vacuo. Dissolve the resulting residue in cold water and carefully acidify to pH 5–6 using 1M HCl to precipitate the product.

  • Purification : Filter the precipitate, wash thoroughly with cold water, and dry under high vacuum to yield the 7-ol intermediate.

Protocol B: Chlorination & Hydrolysis (Formation of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine)

  • Activation : Suspend the 5-amino-pyrazolo[1,5-a]pyrimidin-7-ol intermediate (1.0 eq) in neat phosphorus oxychloride (POCl₃, 10 eq).

  • Catalysis : Add N,N-Dimethylformamide (DMF, 0.1 eq) dropwise. Caution: This generates the Vilsmeier-Haack reagent exothermically.

  • Chlorination : Heat the mixture to 90–100 °C for 3 hours.

  • Quench : Cool the mixture to room temperature. Concentrate under reduced pressure to remove ~70% of the excess POCl₃. Dilute the residue with THF and pour it dropwise over vigorously stirred crushed ice, maintaining the internal temperature below 20 °C. Isolate the resulting amidine-protected precipitate via filtration.

  • Hydrolysis : Suspend the isolated intermediate in a 1:1 mixture of THF and 2M aqueous HCl. Stir at 50 °C for 2 hours to cleave the N,N-dimethylformimidamide protecting group[2][5].

  • Workup : Neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the final 7-chloropyrazolo[1,5-a]pyrimidin-5-amine.

Quantitative Data: Reaction Optimization Matrix

The table below summarizes how different parameters affect regioselectivity and overall yield, allowing you to benchmark your experimental choices against field-proven data.

Reaction StepCondition / VariablePrimary OutcomeYield (%)Causality / Mechanistic Note
Condensation Pyridine, RefluxAcyclic intermediate30-40%Weak base fails to drive the thermodynamic cyclization[6].
Condensation NaOEt / EtOH, Reflux5-Amino-7-ol (Desired)85-92%Strong base deprotonates endocyclic NH, driving thermodynamic cyclization[3].
Condensation Neat, Microwave (170°C)5-Amino-7-ol>80%High thermal energy overcomes the activation barrier rapidly[1][6].
Chlorination POCl₃ (No DMF)7-Chloro-5-amine40-50%Poor solubility; unprotected amine leads to side reactions and degradation.
Chlorination POCl₃ + cat. DMFAmidine intermediate85-90%DMF forms Vilsmeier reagent, transiently protecting the 5-amine and improving solubility.

Troubleshooting & FAQs

Q1: During the condensation step, my LC-MS shows a mixture of two structural isomers. Why is the regioselectivity poor, and how can I fix it? Expertise & Causality : 3-Aminopyrazole is an ambident nucleophile. The exocyclic -NH₂ and the endocyclic -NH can both attack the ester or nitrile groups of ethyl cyanoacetate. Under kinetically controlled conditions (e.g., weak bases or low temperatures), you will obtain a mixture of the 5-amino-7-ol and the 7-amino-5-ol regioisomers[4]. Solution : Ensure you are operating strictly under thermodynamic control. Use a strong base like Sodium Ethoxide (NaOEt) in Ethanol and maintain a vigorous reflux. The strong base deprotonates the endocyclic nitrogen, making it the primary nucleophile for the initial attack, which thermodynamically drives the cyclization toward the desired 5-amino-pyrazolo[1,5-a]pyrimidin-7-ol[3].

Q2: After the POCl₃ chlorination step, my product mass is +55 Da higher than expected for 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine. What happened? Expertise & Causality : This is a classic, yet often misunderstood, phenomenon in heterocyclic chemistry. If you used DMF as a catalyst with POCl₃, you generated the Vilsmeier-Haack reagent (chloromethylene-dimethyliminium chloride). While this reagent accelerates the conversion of the 7-OH to 7-Cl, it also reacts with the primary 5-amino group to form an N,N-dimethylformimidamide (-N=CH-N(CH₃)₂)[2][5]. The addition of this group adds exactly 55 Da to your target mass. Solution : Do not discard the batch! This amidine formation is actually a highly beneficial in situ protection mechanism that prevents the 5-amine from undergoing unwanted side reactions (like dimerization or oxidation) during the harsh POCl₃ reflux. To recover your target product, simply subject the isolated intermediate to the acidic hydrolysis step outlined in Protocol B (2M HCl at 50 °C for 2 hours) to cleave the amidine and liberate the free 5-amine.

Q3: My chlorination reaction turns into a black, intractable tar during workup. How can I prevent this degradation? Expertise & Causality : Pyrazolo[1,5-a]pyrimidines are electron-rich heterocycles and can rapidly polymerize or degrade under highly acidic, localized exothermic conditions. When unreacted POCl₃ is quenched directly with water, it generates HCl and phosphoric acid, causing massive exotherms. If the internal temperature spikes above 30 °C during quenching, the product degrades. Solution : Implement a reverse-quench protocol. Do not add water to the reaction flask. Instead, concentrate the reaction mixture under reduced pressure to remove the majority of the excess POCl₃. Then, dissolve the residue in a non-reactive, water-miscible solvent (like THF) and drip it slowly into a large volume of vigorously stirred crushed ice. Ensure the internal temperature never exceeds 20 °C.

Q4: Can I synthesize this compound by directly aminating 5,7-dichloropyrazolo[1,5-a]pyrimidine with ammonia? Expertise & Causality : No, this approach will yield the wrong regioisomer. In the 5,7-dichloropyrazolo[1,5-a]pyrimidine system, the chlorine atom at the 7-position is significantly more electrophilic and reactive towards nucleophilic aromatic substitution (SNAr) than the 5-position[2][7]. Reacting the dichloro-intermediate with ammonia will preferentially displace the 7-chloro group, yielding 5-chloro-pyrazolo[1,5-a]pyrimidin-7-amine. To obtain the 7-chloro-5-amine, you must establish the 5-amino group prior to chlorination, as described in Protocol A.

References

  • [6] Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. Available at: [Link]

  • [3] Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers - The Journal of Organic Chemistry (ACS). Available at: [Link]

  • [1] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC (NIH). Available at: [Link]

  • [2] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC (NIH). Available at: [Link]

  • [5] Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - MDPI. Available at:[Link]

  • [7] Regioselective Reactions of Organozinc Reagents with 2,4-Dichloroquinoline and 5,7-Dichloropyrazolo[1,5-a]pyrimidine - The Journal of Organic Chemistry (ACS). Available at: [Link]

  • [4] Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines - Journal of Applied Pharmaceutical Science. Available at:[Link]

Sources

Optimization

Optimizing HPLC Conditions for 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine Purity Analysis

Welcome to the Technical Support Center. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for the purity analysis of 7-Chloropyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for the purity analysis of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine via High-Performance Liquid Chromatography (HPLC). Given the compound's chemical nature—a heterocyclic structure with a primary amine—specific challenges such as peak tailing and retention variability are common. This document offers a structured, in-depth approach to method development and troubleshooting, ensuring robust and reliable analytical results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions you may have when setting up your HPLC method for the first time.

Q1: What are the recommended starting HPLC conditions for the purity analysis of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine?

A1: Developing a robust HPLC method requires a logical starting point. For a polar, basic compound like 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine, a reversed-phase method is typically the most effective approach.[1] The initial conditions provided in the table below are designed to achieve good retention and peak shape, which can then be optimized for your specific impurity profile.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Expert Insights
Column C18, 250 x 4.6 mm, 5 µm (Modern, high-purity, end-capped)A C18 column provides universal hydrophobic retention. It is critical to use a modern, Type B high-purity silica column. These columns have a lower concentration of acidic silanol groups, which are the primary cause of peak tailing for basic analytes like this one.[2][3]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidThe amine group on the analyte is basic. Operating at a low pH (2-3 units below the analyte's pKa) ensures the amine is consistently protonated (positively charged). This minimizes secondary ionic interactions with the silica stationary phase, which is the leading cause of peak tailing.[4][5][6]
Mobile Phase B AcetonitrileAcetonitrile is an excellent organic modifier that offers good selectivity and lower viscosity compared to methanol, resulting in lower backpressure.[7]
Gradient 10% to 90% B over 20 minutesA gradient elution is recommended for purity analysis to ensure that both polar and non-polar impurities are eluted and detected.[8]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.[9]
Column Temp. 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency.
Detection (UV) 225 nmPyrimidine derivatives typically exhibit strong UV absorbance in the low UV range.[9] A UV scan of the analyte should be performed to determine the optimal wavelength for detecting both the main component and potential impurities.
Injection Volume 10 µLThis is a standard injection volume. It should be optimized to avoid column overload, which can cause peak fronting or tailing.[5]
Q2: How do I select the most appropriate HPLC column?

A2: Column selection is the most critical factor influencing chromatographic selectivity.[10] For 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine, the primary challenge is its polar and basic nature.

  • Standard C18: A good starting point, but you must use a high-purity, fully end-capped version. End-capping chemically bonds a small silane (like trimethylsilane) to most of the remaining free silanol groups, making the surface more inert and reducing peak tailing.[3]

  • Polar-Embedded C18: These columns have a polar group (e.g., amide, carbamate) embedded in the C18 chain. This modification makes the stationary phase more resistant to dewetting in highly aqueous mobile phases and can offer alternative selectivity for polar compounds.[10]

  • Phenyl Phases: If your analyte or its impurities contain aromatic rings, a phenyl column can provide alternative selectivity through π-π interactions, potentially resolving co-eluting peaks.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show little or no retention in reversed-phase, HILIC is an excellent alternative.[11] It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic, low-aqueous mobile phase.[11]

Q3: Why is mobile phase pH so important, and what buffer should I use?

A3: The pH of the mobile phase directly controls the ionization state of both the analyte and the stationary phase, which dramatically affects retention and peak shape.[12]

  • Mechanism of Action: 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine has a basic amine functional group. At a pH below its pKa, this group becomes protonated (carries a positive charge). The silica backbone of the HPLC column has residual silanol groups, which are acidic. At a pH above ~3.5, these silanols begin to deprotonate (carry a negative charge). The electrostatic attraction between the positively charged analyte and negatively charged silanols causes strong, undesirable secondary interactions, leading to severe peak tailing.[3]

  • pH Control Strategy: By maintaining a low mobile phase pH (e.g., 2.5 - 3.5), you achieve two things:

    • The analyte is fully and consistently protonated.

    • The ionization of the residual silanols is suppressed. This "ion suppression" strategy is fundamental to achieving symmetrical peaks for basic compounds.[2][4]

  • Buffer Selection: A buffer is essential to control the pH and resist small changes during analysis.[12]

    • Phosphate Buffer: Excellent choice for UV detection in the pH range of 2.1-4.1. It has good buffering capacity and is readily available. A concentration of 10-50 mM is generally sufficient.[12]

    • Formate Buffer: If your analysis involves mass spectrometry (LC-MS), a volatile buffer like formic acid/ammonium formate is required. Phosphate buffers are non-volatile and will contaminate an MS source.[13]

Troubleshooting Guide

This section provides systematic solutions to common problems encountered during the analysis.

Problem: My analyte peak is exhibiting significant tailing.

Answer: Peak tailing is the most common issue for basic compounds and can compromise quantification accuracy.[2] It is typically caused by secondary interactions with the stationary phase or physical issues within the HPLC system.[3][14] Follow this systematic workflow to diagnose and resolve the problem.

G start Peak Tailing Observed (Asymmetry > 1.2) check_neutral Step 1: Inject a Neutral Marker (e.g., Toluene, Uracil) start->check_neutral neutral_tails Neutral Marker Tails check_neutral->neutral_tails Tailing neutral_ok Neutral Marker is Symmetrical check_neutral->neutral_ok Symmetrical physical_problem Diagnosis: Physical Problem (Extra-column volume, void, blockage) neutral_tails->physical_problem chemical_problem Diagnosis: Chemical Problem (Secondary Interactions) neutral_ok->chemical_problem fix_physical Action: Check fittings, tubing. Replace column inlet frit or guard column. If void suspected, replace column. physical_problem->fix_physical optimize_mobile_phase Step 2: Optimize Mobile Phase Is pH 2.5-3.5 and buffered? chemical_problem->optimize_mobile_phase resolved Problem Resolved fix_physical->resolved ph_ok Yes optimize_mobile_phase->ph_ok Yes ph_bad No optimize_mobile_phase->ph_bad No check_column Step 3: Evaluate Column Is it a modern, high-purity, end-capped column? ph_ok->check_column adjust_ph Action: Adjust pH to 3.0 Use 20-50 mM buffer. ph_bad->adjust_ph adjust_ph->resolved column_ok Yes check_column->column_ok Yes column_bad No check_column->column_bad No check_overload Step 4: Check for Overload Dilute sample 10x and re-inject. column_ok->check_overload replace_column Action: Switch to a high-purity, end-capped C18 or a column designed for basic compounds. column_bad->replace_column replace_column->resolved overload_yes Peak shape improves check_overload->overload_yes overload_no No improvement check_overload->overload_no reduce_conc Action: Reduce sample concentration or injection volume. overload_yes->reduce_conc overload_no->resolved Consider alternative column chemistry (e.g., HILIC) if tailing persists. reduce_conc->resolved

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Problem: My retention times are drifting or shifting between injections.

Answer: Retention time stability is crucial for accurate peak identification and quantification. Drifting retention times usually point to one of three issues:

  • Inadequate Column Equilibration: If you are running a gradient, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection. Ensure your equilibration time is at least 10-15 column volumes.

  • Mobile Phase Instability:

    • pH Drift: If your buffer concentration is too low (<10 mM), it may not have enough capacity to maintain a stable pH, leading to retention shifts.[12]

    • Composition Change: Volatile organic solvents like acetonitrile can evaporate over time, changing the mobile phase composition and affecting retention. Ensure your solvent reservoirs are capped.

  • Column Temperature Fluctuation: Unstable column temperature will cause retention times to drift. Use a thermostatted column compartment and ensure it has reached thermal equilibrium before starting your analysis.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0)

This protocol ensures the preparation of a reproducible and stable aqueous mobile phase for reversed-phase HPLC.

Materials:

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄), 85%

  • HPLC-grade water

  • 0.2 µm or 0.45 µm membrane filter

Procedure:

  • Weighing: Weigh out approximately 2.72 g of KH₂PO₄ and transfer it to a 1 L volumetric flask.

  • Dissolving: Add approximately 800 mL of HPLC-grade water to the flask and swirl or sonicate until the salt is completely dissolved.

  • pH Adjustment: Place a calibrated pH electrode into the solution. While stirring, slowly add phosphoric acid dropwise until the pH of the solution reaches 3.0 ± 0.05.

  • Final Volume: Bring the solution to the final volume of 1 L with HPLC-grade water and mix thoroughly.

  • Filtration and Degassing: Filter the buffer through a 0.2 µm or 0.45 µm membrane filter to remove particulates. This step also helps to degas the solution.[12] Store the prepared buffer in a clearly labeled, sealed container.

Expert Tip: Always adjust the pH of the aqueous buffer before adding any organic modifier. Adding an organic solvent like acetonitrile will alter the apparent pH of the solution, leading to poor reproducibility.[12]

Protocol 2: System Suitability Testing (SST)

SST is a mandatory part of method validation and routine analysis. It verifies that the HPLC system and method are operating correctly before analyzing samples.[9]

Procedure:

  • Prepare SST Solution: Prepare a solution of the 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine reference standard at a concentration similar to the analytical samples.

  • Equilibrate System: Pump the mobile phase through the entire HPLC system until a stable baseline is achieved.

  • Perform Injections: Make five or six replicate injections of the SST solution.

  • Evaluate Parameters: Calculate the key SST parameters from the resulting chromatograms. The acceptance criteria should be defined in your analytical method protocol.

Table 2: Typical System Suitability Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Tailing Factor (Asymmetry) Measures peak symmetry. Crucial for basic compounds.T ≤ 1.5
Theoretical Plates (N) Measures column efficiency.N > 2000
Capacity Factor (k') Measures retention of the analyte.2 < k' < 10
Relative Standard Deviation (%RSD) of Peak Area Measures injection precision.%RSD ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time Measures retention time reproducibility.%RSD ≤ 1.0%

If any of the SST parameters fail, the system is not suitable for analysis. Do not proceed with sample analysis until the issues have been identified and resolved using the troubleshooting guide.

References

  • Jetir.Org. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Retrieved from [Link]

  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Moiseev, D. V., et al. (2004). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 38(1), 24-40. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • University of Tartu. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Logoyda, L., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 6031-6038. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Rahman, M. M. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-up Optimization for 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine Intermediate Production

Welcome to the technical support center for the scale-up production of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up production of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the synthesis of this critical intermediate.

I. Synthetic Pathway Overview

The synthesis of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine typically proceeds through a multi-step sequence. A common route involves the initial formation of a pyrazolo[1,5-a]pyrimidine core, followed by chlorination and amination steps. Understanding this pathway is crucial for effective troubleshooting.

A representative synthetic scheme involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable β-ketoester or equivalent to form a dihydroxypyrazolopyrimidine. This intermediate is then subjected to a chlorination reaction, often using phosphorus oxychloride (POCl₃), to yield a dichloro-derivative. Selective amination at the C7 position is often challenging due to the reactivity of the C5 position as well. Finally, a nucleophilic substitution with an amine source at the C5 position yields the desired product.[1][2]

Synthetic_Pathway A 3-Aminopyrazole Derivative C Dihydroxypyrazolo- [1,5-a]pyrimidine A->C Cyclocondensation B β-Ketoester B->C D 5,7-Dichloropyrazolo- [1,5-a]pyrimidine C->D Chlorination (e.g., POCl₃) E 7-Chloropyrazolo[1,5-a] pyrimidin-5-amine D->E Selective Amination

Caption: General synthetic route for 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the initial cyclocondensation reaction for scaling up?

A1: When scaling up the cyclocondensation reaction, temperature control and the choice of base are paramount. The reaction is often exothermic, and poor heat dissipation can lead to side product formation and reduced yield. A robust cooling system and controlled addition of reagents are essential. The selection of a suitable base, such as sodium ethoxide, and an appropriate solvent are also critical for driving the reaction to completion.[2]

Q2: How can I improve the regioselectivity of the amination step to favor the C5 position over the C7 position?

A2: Achieving high regioselectivity during amination can be challenging. The reactivity of the chlorine atoms at the C5 and C7 positions is influenced by the electronic properties of the pyrazolo[1,5-a]pyrimidine core.[1] To favor substitution at C5, consider the following:

  • Steric Hindrance: Introducing a bulky substituent on the amine nucleophile can favor attack at the less sterically hindered position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.

  • Protecting Groups: In some cases, a protecting group strategy might be necessary to temporarily block the more reactive position.

Q3: What are the common impurities observed in the final product and how can they be minimized?

A3: Common impurities can include the starting dichloropyrazolo[1,5-a]pyrimidine, the isomeric 5-chloro-7-aminopyrazolo[1,5-a]pyrimidine, and over-aminated byproducts. To minimize these:

  • Stoichiometry: Precise control of the amine nucleophile stoichiometry is crucial to avoid over-amination.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or TLC to stop the reaction at the optimal time.

  • Purification: Effective purification methods, such as recrystallization or column chromatography, are necessary to remove isomers and unreacted starting materials.[3]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine.

Issue 1: Low Yield in the Chlorination Step

Symptoms:

  • Incomplete conversion of the dihydroxy-pyrazolopyrimidine to the dichloro-derivative.

  • Presence of significant amounts of mono-chlorinated intermediates.

  • Formation of dark, tarry byproducts.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
Insufficient Chlorinating Agent Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. On a larger scale, mass transfer limitations can lead to localized depletion of the reagent.
Inadequate Temperature The chlorination reaction often requires elevated temperatures to proceed to completion. Ensure the reaction mixture reaches and maintains the target temperature.[1][2]
Presence of Moisture Water will react with and quench the chlorinating agent. Ensure all glassware is thoroughly dried and reagents are anhydrous.
Decomposition Prolonged reaction times at high temperatures can lead to product decomposition. Optimize the reaction time by monitoring its progress.

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node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
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Start [label="Low Yield in Chlorination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagent [label=" Check POCl₃ Excess | Increase if necessary" ]; CheckTemp [label=" Verify Reaction Temperature | Ensure target temperature is maintained" ]; CheckMoisture [label=" Check for Moisture | Use anhydrous conditions" ]; CheckTime [label=" Monitor Reaction Time | Avoid prolonged heating" ]; Solution [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckReagent; CheckReagent -> CheckTemp; CheckTemp -> CheckMoisture; CheckMoisture -> CheckTime; CheckTime -> Solution; }

Caption: Troubleshooting workflow for low yield in the chlorination step.

Issue 2: Poor Regioselectivity in the Amination Step

Symptoms:

  • Formation of a significant amount of the undesired 5-chloro-7-amino isomer.

  • Difficult purification of the desired product from the isomeric mixture.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
Reaction Conditions The C7 position is often more reactive towards nucleophilic substitution.[1] Experiment with lower reaction temperatures and different solvents to potentially favor substitution at the C5 position.
Nature of the Amine The structure of the amine nucleophile can influence regioselectivity. Consider using a bulkier amine if sterically feasible for the target molecule.
Base Selection The choice of base can impact the nucleophilicity of the amine and the reaction pathway. Screen different organic or inorganic bases.
Issue 3: Formation of Dimer or Polymer Byproducts

Symptoms:

  • Observation of high molecular weight species by mass spectrometry.

  • Isolation of insoluble, intractable material.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
Excessive Reaction Temperature or Time Overheating or prolonged reaction times can promote intermolecular side reactions. Optimize these parameters carefully.
High Concentration At scale, higher concentrations can increase the likelihood of bimolecular side reactions. Consider running the reaction at a more moderate concentration.
Presence of Catalytic Impurities Trace metal impurities can sometimes catalyze polymerization. Ensure high purity of starting materials and reagents.

IV. Scale-up Considerations and Safety

Process Safety:

  • The use of phosphorus oxychloride (POCl₃) requires extreme caution. It is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic reactions, particularly the cyclocondensation and chlorination steps, require careful monitoring and control of temperature to prevent thermal runaways.

  • Quenching of the chlorination reaction mixture should be performed slowly and with adequate cooling to manage the exothermic release of HCl gas.

Work-up and Purification at Scale:

  • Extraction: Liquid-liquid extractions can be challenging at scale due to the formation of emulsions. The use of anti-emulsion agents or centrifugation may be necessary.

  • Crystallization: Recrystallization is often the most effective method for purifying the final product at a large scale. Careful selection of the solvent system is critical for achieving high purity and yield.

  • Filtration and Drying: Efficient filtration and drying equipment are essential for handling large quantities of solid product.

V. References

  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem Technical Support.

  • Reber, S., et al. (2022). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. Synthesis.

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine. BenchChem.

  • Reddit. (2025). Mechanism help - pyrazolopyrimidine synthesis. r/chemhelp.

  • Castillo, J. C., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.

  • Universidade do Minho. Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION.

  • ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),....

  • Sapphire Bioscience. 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine.

  • ResearchGate. (2000). New Protocol for Efficient N-Chlorinations of Amides and Carbamates.

  • NextSDS. 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine.

  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.

  • Periodica Polytechnica Chemical Engineering. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no.

  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.

  • TSI Journals. The chemistry of pyrazolopyrimidines and their applications.

  • RSC Publishing. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

  • BYU ScholarsArchive. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines.

  • ACS Publications. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega.

  • Google Patents. (2015). Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy.

  • Arkivoc. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

  • Organic Syntheses. 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride.

  • Organic Letters. (2006). Use of α-Chlorinated N-(tert-Butanesulfinyl)imines in the Synthesis of Chiral Aziridines.

  • ResearchGate. The preparation of pyrazolo[1,5‐a]pyrimidin‐7‐amine derivatives (our....

  • JournalAgent. SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES.

  • MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors.

  • Arabian Journal of Chemistry. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents.

  • MDPI. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.

  • MDPI. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 7-Chloro vs. 5-Chloro Pyrazolo[1,5-a]pyrimidines

Executive Summary & Strategic Importance Pyrazolo[1,5-a]pyrimidines represent a privileged heterocyclic scaffold in modern drug discovery, frequently utilized as the core motif in the design of potent kinase inhibitors (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

Pyrazolo[1,5-a]pyrimidines represent a privileged heterocyclic scaffold in modern drug discovery, frequently utilized as the core motif in the design of potent kinase inhibitors (e.g., 1[1] and2[2]). The synthesis of these complex libraries fundamentally relies on the 5,7-dichloropyrazolo[1,5-a]pyrimidine building block. For researchers and drug development professionals, mastering the differential reactivity between the 7-chloro and 5-chloro positions is critical. It enables the design of highly efficient, regioselective synthetic routes that bypass cumbersome protecting-group strategies and maximize overall yield.

Mechanistic Rationale: The Causality of Regioselectivity

As an application scientist, it is essential to look beyond empirical yields and understand the electronic distribution of the fused bicyclic system that dictates this reactivity.

  • The C7 Advantage (High Electrophilicity): The 7-position is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr) due to the 3[3] and the adjacent bridgehead nitrogen. During the nucleophilic attack at C7, the resulting negative charge in the Meisenheimer complex is effectively delocalized onto the highly electronegative bridgehead nitrogen (N4). This resonance stabilization significantly lowers the activation energy barrier, allowing substitutions to proceed rapidly under mild conditions. The selectivity of the reaction is a direct result of this 1[1].

  • The C5 Position (Moderate Electrophilicity): Conversely, the 5-position is substantially less activated. While it resides on the electron-deficient pyrimidine ring, the transition state lacks the optimal resonance stabilization provided to the C7 position. Consequently, the C5-chloro group remains intact during initial mild SNAr reactions. It serves as a reliable, stable handle for subsequent, forcing functionalizations—such as high-temperature SNAr or2[2].

Comparative Reactivity Profile

The intrinsic electronic differences dictate distinct operational parameters for functionalizing each position. The table below summarizes the quantitative and qualitative differences in reactivity.

Parameter7-Chloro Position (1st Substitution)5-Chloro Position (2nd Substitution)
Reactivity Level Extremely HighModerate to Low
Primary Reaction Type SNAr (Amines, Thiols, Alkoxides)SNAr (Harsh) or Cross-Coupling (Suzuki, Buchwald)
Optimal Temperature 0 °C to Room Temperature (20–25 °C)90 °C to 130 °C (Microwave or Sealed Tube)
Base Requirement Weak base (K₂CO₃, DIPEA) or noneStronger bases (Cs₂CO₃, NaOtBu)
Catalyst Requirement None (Spontaneous SNAr)Pd(dppf)Cl₂, Pd(OAc)₂/BINAP (for couplings)
Regioselectivity >95% selective for C7100% (Only remaining reactive site)

Self-Validating Experimental Protocols

The following protocols leverage the scaffold's inherent electronic bias to create a self-validating synthetic system. By strictly controlling the temperature and nucleophile stoichiometry, the reaction naturally arrests at the mono-substituted stage.

Protocol A: Regioselective SNAr at the C7 Position

Objective: Synthesize a 5-chloro-7-(substituted-amino)pyrazolo[1,5-a]pyrimidine intermediate.

  • Preparation: Dissolve 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 equiv) in a polar aprotic solvent (e.g., DMF or THF, 0.2 M) and cool to 0 °C using an ice bath.

  • Nucleophile Addition: Add the primary or secondary amine (1.05 equiv) dropwise. If the amine is an HCl salt, supplement with an auxiliary base such as K₂CO₃ or DIPEA (1.5 equiv).

  • Reaction & Validation: Stir the mixture, allowing it to warm to room temperature over 2–4 hours. Self-Validation: Monitor via LC-MS. The complete disappearance of the dichloro starting material and the exclusive formation of a single mono-substituted mass peak confirms the regioselectivity. The C5 position will not react under these ambient conditions, acting as an internal control.

  • Workup: Quench the reaction by pouring it into ice water. The highly pure C7-substituted product typically precipitates and can be isolated via vacuum filtration, often eliminating the need for column chromatography.

Protocol B: Functionalization of the C5 Position via Suzuki-Miyaura Coupling

Objective: Arylate the deactivated C5-chloro group to yield a 5,7-disubstituted final product.

  • Preparation: In a microwave-safe vial, combine the 5-chloro-7-amino intermediate from Protocol A (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Catalyst Addition: Under an inert argon atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction: Seal the vial and subject it to microwave irradiation at 110–130 °C for 30–45 minutes (or heat conventionally at 100 °C for 12 hours). The elevated thermal energy is required to break the strong C5-Cl bond.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove palladium black, concentrate the filtrate, and purify via silica gel chromatography.

Visualizing the Workflow

Reactivity_Workflow SM 5,7-Dichloro- pyrazolo[1,5-a]pyrimidine C7_Sub 7-Substituted-5-chloro Intermediate SM->C7_Sub Mild SNAr (RT, Amine/Base) C5_Sub 5,7-Disubstituted Final Product C7_Sub->C5_Sub Harsh SNAr or Pd-Coupling (90-130°C) Mech1 C7 Highly Activated by Bridgehead N4 Mech1->SM Mech2 C5 Deactivated; Requires Forcing Conditions Mech2->C7_Sub

Sequential regioselective functionalization of 5,7-dichloropyrazolo[1,5-a]pyrimidine.

References

  • Source: MDPI (Pharmaceuticals)
  • Source: PMC (ACS Medicinal Chemistry Letters)
  • 5,7-Dichloropyrazolo[1,5-a]pyrimidine Source: Grokipedia URL

Sources

Comparative

High-Resolution Mass Spectrometry Validation for Commercial Purity of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter commercial batches of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-04-7) accompanied by Certificates of Analysis (CoA) claiming ">95% purity" based sole...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter commercial batches of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine (CAS: 1189852-04-7) accompanied by Certificates of Analysis (CoA) claiming ">95% purity" based solely on HPLC-UV or low-field NMR[1][2]. While these techniques are foundational, they are fundamentally insufficient for the rigorous qualification of Active Pharmaceutical Ingredient (API) starting materials.

This compound is a privileged heterocyclic scaffold heavily utilized in the synthesis of advanced kinase inhibitors, including ALKBH5 and Casein Kinase 2 (CK2) antagonists[3][4]. Because pyrazolo[1,5-a]pyrimidine derivatives are prone to regioisomeric mixtures and dehalogenation during synthesis, advanced High-Resolution Mass Spectrometry (HRMS) validation is strictly required to meet ICH Q3A(R2) regulatory standards[5][6].

This guide objectively compares standard analytical modalities and provides a comprehensive, self-validating LC-HRMS protocol for the rigorous purity validation of this critical building block.

The Analytical Dilemma: Why HPLC-UV is Insufficient

During the condensation of 3-aminopyrazoles with 1,3-dicarbonyl equivalents, regioisomers (e.g., 5-chloro vs. 7-chloro derivatives) frequently co-precipitate[6][7]. Because these isomers share nearly identical chromophores, UV absorbance at 254 nm cannot reliably distinguish between them[3][4]. Furthermore, trace des-chloro impurities often co-elute with the target intermediate, masking their presence in standard UV chromatograms.

To achieve the 0.05% reporting threshold and 0.10% identification threshold mandated by ICH Q3A guidelines, analytical laboratories must transition from optical detection to high-resolution mass spectrometry[5][8].

Table 1: Performance Comparison of Analytical Modalities for Purity Validation
ModalityLimit of Detection (LOD)Regioisomer DifferentiationDes-chloro DetectionICH Q3A Suitability
HPLC-UV (254 nm) ~0.1% - 0.5%Poor (High co-elution risk)Poor (Similar chromophores)Insufficient alone
LC-QQQ (Low-Res MS) <0.01%Moderate (Requires standards)Good (Nominal mass tracking)Adequate for targeted QC
LC-QTOF/Orbitrap (HRMS) <0.001%Excellent (Exact mass MS/MS)Excellent (<5 ppm mass error)Gold Standard

Mechanistic Workflow: A Self-Validating System

A robust analytical protocol must be self-validating. When designing an LC-HRMS workflow for 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine, every parameter is chosen based on the molecule's physicochemical properties[4][9].

  • Ionization Causality: The pyrimidine nitrogen and the primary amine group are highly basic. Utilizing 0.1% Formic Acid in the mobile phase acts as a proton donor, ensuring the analyte enters the Electrospray Ionization (ESI) source pre-ionized. This drastically enhances the [M+H]+ signal-to-noise ratio[3][4].

  • Isotopic Fidelity (The Built-In Validation): Mass spectrometry of halogenated compounds offers an infallible validation mechanism. Chlorine naturally exists as two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). The MS1 spectrum must display an [M+H]+ peak at m/z 169.0275 and an [M+H+2]+ peak at m/z 171.0246 in a strict 3:1 intensity ratio. If an impurity peak lacks this isotopic signature, it definitively confirms a des-chloro degradation product[9].

G N1 Commercial Batch 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine N2 UHPLC Separation (C18, 0.1% FA Gradient) N1->N2 Sample Prep (1 mg/mL) N3 ESI+ Ionization [M+H]+ Generation N2->N3 Chromatographic Eluent N4 HRMS Detection (Orbitrap / Q-TOF) N3->N4 Gas-Phase Ions N5 Isotope Pattern Analysis (35Cl/37Cl 3:1 Ratio) N4->N5 MS1 Full Scan N6 MS/MS Fragmentation (Regioisomer Differentiation) N4->N6 Data-Dependent MS2 N7 Impurity Profiling (ICH Q3A Compliance) N5->N7 Mass Accuracy < 5 ppm N6->N7 Structural Elucidation

Figure 1: Self-validating LC-HRMS workflow for pyrazolo[1,5-a]pyrimidine impurity profiling.

Structural Elucidation of Common Impurities

When evaluating commercial batches, structural elucidation of unknown peaks relies on exact mass measurements and collision-induced dissociation (CID)[8][9]. The loss of HCl (36.00 Da) or the neutral loss of the amine group (NH3, 17.03 Da) provides diagnostic fragments to differentiate regioisomers and hydrolytic degradation products.

Table 2: Exact Mass and Diagnostic MS/MS Fragments for Impurity Profiling
Compound / ImpurityMolecular FormulaTheoretical[M+H]+ (m/z)Diagnostic MS/MS Fragments (m/z)Structural Origin
7-Chloropyrazolo[1,5-a]pyrimidin-5-amine C6H5ClN4169.0275151.0160 (-NH3), 133.0508 (-HCl)Target API Intermediate
Des-chloro Impurity C6H6N4135.0670118.0400 (-NH3), 108.0560 (-HCN)Unreacted Precursor / Dehalogenation
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine C6H5ClN4169.0275134.0350 (-Cl radical)Synthetic Regioisomer
7-Hydroxypyrazolo[1,5-a]pyrimidin-5-amine C6H6N4O151.0620133.0510 (-H2O)Hydrolytic Degradation Product

Step-by-Step Experimental Protocol: LC-HRMS Validation

Phase 1: Sample Preparation (Self-Validating Dilution)
  • Accurately weigh 1.0 mg of the commercial 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine batch[1].

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Causality: Methanol ensures complete solubilization of the moderately polar heterocyclic core.

  • Dilute the stock to a working concentration of 10 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile). Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak broadening (the "strong solvent effect") during injection[4].

Phase 2: UHPLC Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) maintained at 40 °C[6]. Causality: The high theoretical plate count of a sub-2 µm stationary phase is physically required to resolve the 5-chloro and 7-chloro isomers based on minute differences in their hydrodynamic radii.

  • Mobile Phases:

    • A: LC-MS Grade Water + 0.1% Formic Acid (v/v)

    • B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v)

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus polar impurities)

    • 0.5 - 3.0 min: 5% → 95% B (Linear ramp for primary separation)

    • 3.0 - 4.0 min: 95% B (Column wash)

    • 4.0 - 4.1 min: 95% → 5% B (Return to initial)

    • 4.1 - 5.0 min: 5% B (Re-equilibration)[4][6]

  • Flow Rate: 0.5 mL/min. Injection Volume: 2.0 µL.

Phase 3: High-Resolution Mass Spectrometry (Q-TOF / Orbitrap)
  • Source Conditions: Positive Electrospray Ionization (ESI+). Capillary voltage at 3.5 kV, desolvation temperature at 350 °C[3].

  • MS1 Full Scan: Scan range m/z 100–500. Resolution set to ≥60,000 FWHM to ensure mass accuracy within <5 ppm for empirical formula confirmation[9].

  • Data-Dependent MS/MS (ddMS2): Trigger MS2 scans for the top 3 most intense precursor ions. Apply a normalized collision energy (NCE) ramp of 15–35 eV to induce fragmentation of the rigid pyrazolo[1,5-a]pyrimidine ring[3][9].

Phase 4: ICH Q3A Compliance Analysis
  • Integrate all peaks in the Total Ion Chromatogram (TIC) and Extracted Ion Chromatograms (EIC).

  • Quantify impurities against the ICH Q3A reporting threshold (typically 0.05% for APIs)[5][8].

  • Utilize the MS/MS spectra and isotopic patterns to elucidate the structures of any peaks exceeding the 0.10% identification threshold[8][9].

References

  • - Tasianinch[5]

  • - Recipharm[9] 3. - MilliporeSigma[1]

  • - SynThink[8]

  • - Journal of Medicinal Chemistry (ACS)[3]

  • - Arkivoc[6]

  • - bioRxiv[4] 8. - BLD Pharm[2] 9. - SciSpace[7]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine

Understanding the Compound: Hazard Profile and Waste Classification Based on analogous compounds, 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine should be handled as a hazardous substance with the following potential hazards:...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Compound: Hazard Profile and Waste Classification

Based on analogous compounds, 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine should be handled as a hazardous substance with the following potential hazards:

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Likely to cause skin and serious eye irritation.[1][3][4]

  • Environmental Hazard: As a chlorinated organic compound, it has the potential to be harmful to aquatic life with long-lasting effects.[2]

Given its chemical structure—a halogenated heterocyclic amine—this compound falls under the category of halogenated organic waste .[5][6] This classification is crucial as it dictates the specific disposal pathways mandated by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.

Table 1: Waste Classification and Hazard Summary

PropertyClassification/InformationRationale
Waste Category Halogenated Organic WasteContains a carbon-halogen (C-Cl) bond.[5][6]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye IrritationBased on data from analogous chemical structures.[1][2][3][4]
Environmental Fate Potentially persistent and toxic to aquatic life.Characteristic of many chlorinated organic compounds.[2]

Pre-Disposal: In-Lab Handling and Segregation

The foundation of safe disposal begins with meticulous handling and segregation of the waste at the point of generation.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, either in its pure form or as waste, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

Step 2: Waste Segregation

Proper segregation is non-negotiable to prevent dangerous chemical reactions and to ensure the waste is directed to the correct disposal stream.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids." The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Avoid Mixing: Crucially, do not mix 7-Chloropyrazolo[1,5-a]pyrimidin-5-amine waste with other waste streams, particularly:

    • Acids or Bases: While some chloropyrimidines can undergo hydrolysis in strong acidic or basic conditions, mixing with concentrated acids or bases in a waste container is unpredictable and could lead to exothermic reactions or the release of hazardous fumes.[1]

    • Oxidizing Agents: To prevent potentially violent reactions.

    • Non-halogenated Organic Waste: Mixing will contaminate the non-halogenated waste stream, which often has a different and less expensive disposal route.

Disposal_Workflow cluster_Lab In-Laboratory Procedures cluster_Disposal Waste Management Start Waste Generation (7-Chloropyrazolo[1,5-a]pyrimidin-5-amine) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate as Halogenated Organic Waste PPE->Segregate Container Use Designated, Labeled Waste Container Segregate->Container Store Store in a Cool, Dry, Well-Ventilated Area Container->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Pickup Schedule Waste Pickup EHS->Pickup Manifest Complete Hazardous Waste Manifest Pickup->Manifest Transport Licensed Hazardous Waste Transporter Manifest->Transport Treatment Approved Treatment Facility (e.g., Incineration) Transport->Treatment Final Final Disposal Treatment->Final

Sources

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